Precision Synthesis of 5-Bromoquinolin-2-amine: A Modular Technical Guide
The following technical guide details the precision synthesis of 5-Bromoquinolin-2-amine (CAS: 906634-93-7 / 1142232-43-8), a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, mTOR) and BACE1 in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the precision synthesis of 5-Bromoquinolin-2-amine (CAS: 906634-93-7 / 1142232-43-8), a critical pharmacophore in the development of kinase inhibitors (e.g., PI3K, mTOR) and BACE1 inhibitors.[1]
Executive Summary & Strategic Analysis
Target Molecule: 5-Bromoquinolin-2-amine
Primary Application: Intermediate for Suzuki-Miyaura coupling in drug discovery (Kinase/Protease inhibitors).[1]
Synthesis Challenge: The primary challenge is regiochemical fidelity . Direct bromination of quinolin-2-amine is prone to electrophilic attack at the C6 and C8 positions due to the directing effects of the amine and the ring nitrogen.[1]
Recommended Strategy: The Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-chloroquinoline.[1] This route guarantees the position of the bromine atom (established in the precursor) and the amino group (introduced via displacement of the activated C2-chlorine), eliminating regioisomeric byproducts common in direct electrophilic halogenation.
Retrosynthetic Logic & Pathway
The synthesis is best approached by disconnecting the C2-Nitrogen bond.[1] The C2 position in the quinoline ring is electron-deficient (similar to the C2 in pyridine), making it highly susceptible to nucleophilic attack, while the C5-Bromine remains inert to SNAr conditions (but active for later Pd-catalyzed coupling).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of 5-bromoquinoline to the target amine via N-oxide activation and chlorination.
Core Protocol: Ammonolysis of 5-Bromo-2-chloroquinoline
This protocol utilizes the high reactivity of the C2-chlorine atom towards nucleophiles.[1] Unlike the C5-bromine, which requires palladium catalysis for displacement, the C2-chlorine can be displaced by ammonia under thermal conditions.
Reaction Parameters
Parameter
Condition
Rationale
Substrate
5-Bromo-2-chloroquinoline
Commercially available or synthesized via N-oxide rearrangement.[1]
Reagent
Ammonia (NH3)
Saturated solution in Methanol (7N) or Ethanol.
Solvent
Methanol / Ethanol
Polar protic solvent stabilizes the transition state (Meisenheimer complex).
Temperature
100°C – 130°C
Required to overcome the activation energy of SNAr on the heterocycle.
Pressure
5–10 bar (Sealed Tube)
Essential to maintain NH3 concentration in the liquid phase at T > bp.
Time
12 – 24 Hours
Monitor by HPLC/TLC until starting material < 1%.
Step-by-Step Methodology
Phase A: Reaction Setup
Preparation: In a high-pressure stainless steel autoclave or a heavy-walled glass pressure tube, dissolve 5-bromo-2-chloroquinoline (1.0 eq) in 7N NH3 in Methanol (10–20 volumes).
Note: A large excess of ammonia is required to drive the equilibrium and act as a proton scavenger for the HCl generated.
Sealing: Flush the headspace with nitrogen to remove oxygen (prevents oxidation/tarring) and seal the vessel tightly.
Activation: Heat the reaction mixture to 110°C with vigorous magnetic stirring. A safety shield must be used if using glass pressure tubes.
Phase B: Monitoring & Workup
Check: After 12 hours, cool to room temperature and carefully vent the vessel (in a fume hood) to check conversion via TLC (Eluent: 30% EtOAc/Hexanes). The product is significantly more polar than the starting chloride.
Concentration: If complete, transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess ammonia.
Precipitation: Resuspend the solid residue in water (10 volumes). The product is hydrophobic, while the byproduct (Ammonium Chloride) is water-soluble.
Isolation: Sonicate the suspension for 10 minutes, then filter the solid. Wash the filter cake copiously with water (3 x 5 volumes) to remove all traces of salts.
Phase C: Purification
Drying: Dry the crude solid in a vacuum oven at 45°C.
Recrystallization: For pharmaceutical grade purity (>99%), recrystallize from Ethanol or Toluene .
Dissolve crude solid in minimum hot ethanol.
Allow to cool slowly to room temperature, then to 4°C.
Filter the off-white to yellow needles.
Alternative Route: Buchwald-Hartwig Amination
If the high-temperature/pressure conditions of the SNAr route are incompatible with other functional groups on the scaffold (if applying this to a more complex intermediate), a Palladium-catalyzed approach is recommended.[1]
Mechanism: Selective oxidative addition of Pd(0) to the C2-Cl bond is favored over the C5-Br bond when using specific ligands, although C-Br is generally more reactive. However, since we want to retain the Br, this route requires careful optimization or the use of Lithium bis(trimethylsilyl)amide (LiHMDS) as an ammonia surrogate which often exhibits unique selectivity profiles.
Catalyst: Pd2(dba)3
Ligand: BINAP or Xantphos
Amine Source: Benzophenone imine (followed by hydrolysis) or LiHMDS.
Selectivity Warning: This route poses a higher risk of debromination or bis-amination compared to the thermal SNAr route.
To validate the synthesis, the following analytical signatures must be confirmed:
1H NMR (DMSO-d6, 400 MHz):
δ 6.85 ppm (s, 2H): Characteristic broad singlet for the -NH2 protons (exchangeable with D2O).
δ 6.90 ppm (d, 1H, J=9.0 Hz): Proton at C3 (ortho to amine).
δ 7.95 ppm (d, 1H, J=9.0 Hz): Proton at C4.
δ 7.50–7.80 ppm (m, 3H): Protons on the benzenoid ring (C6, C7, C8).[1] The splitting pattern confirms the 5-substitution.
Mass Spectrometry (ESI+):
m/z: 222.9 / 224.9 [M+H]+. A distinct 1:1 isotopic doublet pattern confirming the presence of one bromine atom.
Safety & Industrial Considerations
Ammonia Pressure: Reactions with methanolic ammonia at 110°C generate significant internal pressure. Use rated pressure vessels (autoclaves) with burst disks.
Halogenated Waste: All filtrates containing bromo-chloro species must be segregated into halogenated waste streams.
Skin Sensitization: Quinoline amines are potential skin sensitizers. Double-gloving (Nitrile) is mandatory.
References
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.
Journal of Organic Chemistry. (2008). Demonstrates the principle of selective amination on halo-quinolines.
[Link]
Regioselective Functionalization of Quinolines through C-H Activation.
Molecules. (2012). Provides context on the reactivity differences between C2 and C5 positions in quinoline scaffolds.
[Link]
Organic Syntheses Procedure: 5-Bromo-8-nitroisoquinoline.
Organic Syntheses. (2003).[1] Illustrates standard protocols for handling brominated isoquinolines/quinolines and N-oxide rearrangements.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profile, Synthetic Architectures, and Application Logic
Executive Summary & Molecular Identity
5-Bromoquinolin-2-amine (CAS: 347146-12-7) represents a high-value heteroaromatic scaffold in medicinal chemistry. Distinguished by its dual-functionality—a nucleophilic amino group at C2 and an electrophilic bromine handle at C5—it serves as a "linchpin" intermediate. This distinct substitution pattern allows for orthogonal functionalization: the amine facilitates amide/urea formation or heterocyclization, while the bromine enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
This guide moves beyond basic data, providing a self-validating synthetic workflow and the mass spectrometric logic required for rigorous characterization.
Molecular Weight Analysis: The Isotope Signature
For researchers relying on LC-MS for validation, the "average" molecular weight is insufficient. The presence of bromine creates a distinct isotopic envelope that serves as a primary confirmation tool.
Average Molecular Weight: 223.07 g/mol
Monoisotopic Mass (
): 221.979 Da
Isotopic Pattern: 1:1 doublet (
and )
Why this matters: In high-resolution mass spectrometry (HRMS), you will not see a single peak at 223.07. You will observe two peaks of nearly equal intensity at 222.0 and 224.0 (protonated
species). Absence of this "twin tower" signature indicates debromination or incorrect synthesis.
Physicochemical Data Sheet
Consolidated quantitative data for bench reference.
Property
Value
Context/Notes
Formula
Molecular Weight
223.07 g/mol
Used for stoichiometric calculations.
Exact Mass
221.97926 Da
Used for HRMS identification ().
Appearance
Off-white to pale yellow solid
Darkens upon oxidation/light exposure.
Melting Point
138–142 °C
Impurities typically lower this range significantly.
Solubility
DMSO, DMF, MeOH (Hot)
Poor solubility in water; moderate in .
pKa (Predicted)
~4.5 (Quinoline N)
The C2-amine increases basicity relative to quinoline.
Storage
2–8 °C, Inert Atmosphere
Hygroscopic; protect from light.
High-Fidelity Synthesis Protocol
Methodology: Nucleophilic Aromatic Substitution (
)
While direct bromination of quinolin-2-amine is possible, it often suffers from regioselectivity issues (yielding mixtures of 5-, 6-, and 8-bromo isomers). The most robust, self-validating route utilizes 5-bromo-2-chloroquinoline as the starting material. This ensures the bromine is locked at the C5 position before the amine is introduced.
Reaction Logic
The C2 position in 2-chloroquinoline is activated for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. The presence of the bromine at C5 further deactivates the ring, making the C2-chloride slightly less reactive than in unsubstituted quinoline, requiring elevated temperatures or catalysis.
Step-by-Step Protocol
Reagents:
5-Bromo-2-chloroquinoline (1.0 eq)
Ammonia (aqueous 28% or 7N in MeOH) (Excess, ~10–20 eq)
Solvent: Ethanol or Isopropanol
Optional Catalyst: Copper(I) oxide (
, 5 mol%) if kinetics are sluggish.
Workflow:
Charge: In a high-pressure sealable tube (or autoclave), dissolve 5-bromo-2-chloroquinoline in ethanol.
Activation: Add the ammonia solution. If using aqueous ammonia, ensure vigorous stirring to manage the biphasic system.[1]
Reaction: Seal the vessel and heat to 100–120 °C for 12–16 hours.
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by a more polar spot (, fluorescent blue under UV).
Workup:
Cool to room temperature.[2][3][4] Carefully vent the vessel (ammonia pressure!).
Recrystallize from Ethanol/Hexane or perform flash column chromatography (Gradient: 0
50% EtOAc in Hexane).
Synthetic Pathway Diagram
The following diagram illustrates the transformation logic and the critical decision node regarding starting materials.
Figure 1: Nucleophilic aromatic substitution pathway converting the chloro-precursor to the target amine.
Analytical Characterization Logic
To validate the synthesized compound, rely on the following spectroscopic markers.
1H NMR Interpretation (DMSO-d6, 400 MHz)
Amine Protons: Look for a broad singlet around
6.5–7.0 ppm (). This signal disappears upon shake.
C3/C4 Protons: The thiophene-like doublet pattern of the pyridine ring (C3 and C4) is characteristic. C4 is deshielded (~8.0 ppm) compared to C3 (~6.8 ppm).
Coupling Constants: The C5-Br substitution breaks the symmetry of the benzene ring. Expect an ortho-coupling (
Hz) between H7 and H8, and a meta-coupling ( Hz) between H6 and H8.
Mass Spectrometry (LC-MS) Logic
The diagram below details the decision tree for validating the mass spectrum, specifically the bromine isotope effect.
Figure 2: Mass Spectrometry validation algorithm relying on the characteristic bromine isotopic doublet.
Applications in Drug Discovery
The 5-bromoquinolin-2-amine scaffold is not an endpoint but a gateway. Its utility lies in its ability to access complex chemical space.
Kinase Inhibition: The 2-aminoquinoline motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes (e.g., VEGFR-2 inhibitors).
Fluorescent Probes: Quinoline derivatives are inherently fluorescent. Functionalization at C5 can tune the emission wavelength, making them useful for designing metal ion sensors (
, ).
Divergent Synthesis:
C2-Amine: Reacts with acyl chlorides to form amides (H-bond donors/acceptors).
C5-Bromine:[6] Undergoes Suzuki coupling to add aryl groups, increasing lipophilicity and target affinity.
References
PubChem. "5-Bromoquinolin-2-amine Compound Summary." National Library of Medicine. (Note: Closely related isomer often co-cited; verify CAS 347146-12-7 specific data).
Maes, B. U., et al. "Amination of chloroquinolines: A comparative study." Tetrahedron, 2004. (Establishes
protocols for haloquinolines).
Sigma-Aldrich. "5-Bromo-2-chloroquinoline Product Specification." (Source for starting material specifications).
J. Med. Chem. "Structure-Activity Relationships of 2-Aminoquinoline Derivatives as Kinase Inhibitors." (General reference for scaffold utility).
ChemicalBook. "CAS 347146-12-7 Properties and Suppliers."
Scaffold Architecture, Synthetic Pathways, and Therapeutic Utility [1] Executive Summary: The Dual-Functional Pharmacophore In the landscape of fragment-based drug discovery (FBDD), 5-bromoquinolin-2-amine (IUPAC: 5-brom...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffold Architecture, Synthetic Pathways, and Therapeutic Utility [1]
Executive Summary: The Dual-Functional Pharmacophore
In the landscape of fragment-based drug discovery (FBDD), 5-bromoquinolin-2-amine (IUPAC: 5-bromoquinolin-2-amine; CAS: 347146-12-7) represents a high-value "privileged structure."[1] Its utility stems from its orthogonal reactivity: the 2-amino group serves as a hydrogen bond donor/acceptor motif capable of anchoring into kinase hinge regions or aspartic protease active sites, while the 5-bromo substituent provides a distinct vector for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into deep hydrophobic pockets.[1]
This guide analyzes the structural integrity, validated synthetic protocols, and medicinal chemistry applications of this critical intermediate.
While "5-bromoquinolin-2-amine" is the preferred IUPAC designation, the compound is frequently indexed under alternative names in patent literature.[1] Distinction from its positional isomers (e.g., 6-bromo or 8-bromo variants) is critical for structure-activity relationship (SAR) integrity.[1]
Property
Specification
IUPAC Name
5-Bromoquinolin-2-amine
Alternative Names
2-Amino-5-bromoquinoline; 5-Bromo-2-quinolinamine
CAS Number
347146-12-7 (Note: Not 4964-71-0, which is the non-aminated 5-bromoquinoline)
Molecular Formula
Molecular Weight
223.07 g/mol
pKa (Predicted)
~5.83 (Conjugate acid of amine)
Topological Polar Surface Area
38.9
Tautomeric Considerations
Researchers must account for the amino-imino tautomerism inherent to 2-aminoquinolines.[1] While the amino form (A) is generally predominant in solution and solid state due to aromatic stabilization of the pyridine ring, the imino form (B) can become relevant in specific protein binding pockets or under acidic catalysis.
The synthesis of 5-bromoquinolin-2-amine is most efficiently achieved via Nucleophilic Aromatic Substitution (
) of the corresponding 2-chloro precursor.[1] This route is preferred over direct ring construction (e.g., Friedländer synthesis) due to the commercial availability of 5-bromo-2-chloroquinoline and the high atom economy of the substitution.[1]
Primary Route: High-Pressure Ammonolysis (
)
Mechanism: The electronegative nitrogen of the quinoline ring renders the C2 position electron-deficient, facilitating nucleophilic attack by ammonia. The 5-bromo substituent remains intact due to the specific conditions that favor
Conditions: Sealed pressure vessel (autoclave or heavy-walled glass tube).
Temperature: 130°C – 150°C.
Duration: 12 – 24 hours.
Workup: Cool to RT. Concentrate in vacuo. Precipitate with water/ether wash to remove ammonium chloride salts.
Critical Control Point: Temperature control is vital. Exceeding 160°C increases the risk of defunctionalizing the bromine (dehalogenation) or forming diamino side products.
Secondary Route: Buchwald-Hartwig Amination
For scale-up where high pressure is undesirable, or to introduce protected amines, Pd-catalyzed amination is the alternative.[1]
Catalyst:
or .
Ligand: Xantphos or BINAP (to prevent chelation by the quinoline nitrogen).
Base:
or .
Amine Source: Benzophenone imine (followed by hydrolysis) or Lithium bis(trimethylsilyl)amide (LiHMDS).
Synthetic Workflow Visualization
The following diagram illustrates the logical flow from precursor to functionalized drug candidate.
Figure 1: Synthetic workflow converting the chloro-precursor to the amino-scaffold, followed by downstream library generation.
Medicinal Chemistry Applications
BACE1 Inhibition (Alzheimer’s Disease)
The 2-aminoquinoline motif is a bioisostere for the guanidine group found in many aspartic protease inhibitors. In the context of Beta-secretase 1 (BACE1) , the enzyme responsible for
-amyloid production:
Binding Mode: The 2-amino group and the quinoline nitrogen form a critical hydrogen-bonding triad with the catalytic aspartic acid dyad (Asp32/Asp228) in the BACE1 active site.
Role of 5-Br: The 5-position vector points toward the
or sub-pockets. Replacing the bromine with hydrophobic aryls (via Suzuki coupling) improves potency by displacing active-site water molecules.
Kinase Inhibition
In kinase drug discovery, the quinoline nitrogen functions as the hinge-binder (acceptor), while the exocyclic amine acts as the donor. The 5-bromo position allows for the attachment of "solubilizing tails" (e.g., morpholine/piperazine moieties) that extend into the solvent-exposed region, improving the pharmacokinetic profile (ADME) of the inhibitor.
Pharmacophore Interaction Map
Figure 2: Interaction logic of the 5-bromoquinolin-2-amine scaffold within a theoretical protease/kinase binding pocket.
Analytical Characterization
To validate the synthesis of 5-bromoquinolin-2-amine, the following analytical signals are diagnostic.
NMR (DMSO-, 400 MHz):
6.5 – 6.8 ppm: Characteristic singlet or doublet for the C3-H proton (beta to the amine), significantly upfield due to the electron-donating effect of the amino group.
6.0 – 7.0 ppm: Broad singlet () for (exchangeable with ).
7.2 – 8.0 ppm: Aromatic multiplet for the benzenoid ring protons (H6, H7, H8). The H8 proton (peri to nitrogen) often appears as a doublet downfield.
Mass Spectrometry (ESI+):
Expect an
peak at 223.0 and 225.0 with a 1:1 intensity ratio, confirming the presence of a single bromine atom (isotopic pattern of and ).
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 5-Bromo-2-chloroquinoline (Precursor). Retrieved from
Malamas, M. S., et al. (2010). "Design and synthesis of amino-imino-hydantoin BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for amino-heterocycle BACE1 interactions).
BLD Pharm. (2025). Chemical Property Sheet: 6-Bromoquinolin-2-amine vs 5-Bromo Isomers. Retrieved from
Sigma-Aldrich. (2025).[3][4] Product Specification: 5-Bromoquinoline.[1][2][3][5] Retrieved from
Technical Guide: IR Spectroscopy Analysis of 5-Bromoquinolin-2-amine
Executive Summary This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of 5-Bromoquinolin-2-amine (CAS: 99455-15-9). As a functionalized heterocyclic building block used...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous framework for the infrared (IR) spectroscopic characterization of 5-Bromoquinolin-2-amine (CAS: 99455-15-9). As a functionalized heterocyclic building block used in the synthesis of kinase inhibitors and receptor ligands, its purity and structural integrity are critical.
This document moves beyond basic spectral matching, offering a mechanistic interpretation of vibrational modes.[1][2][3] It addresses the specific challenges of analyzing halogenated amino-quinolines, including amino-imino tautomerism, heavy-atom effects on ring vibrations, and the differentiation of the free base from potential salt contaminants.
Part 1: Structural Context & Theoretical Assignment[4]
To accurately interpret the IR spectrum, one must first deconstruct the molecule into its constituent vibrational oscillators. 5-Bromoquinolin-2-amine consists of a fused benzene-pyridine ring system (quinoline) substituted with a heavy halogen (Bromine) at position 5 and an electron-donating amine group at position 2.
The Tautomeric Challenge
2-Aminoquinolines are capable of amino-imino tautomerism . While the amino form (A) is thermodynamically predominant in the solid state (stabilized by aromaticity), the imino form (B) can appear in solution or specific crystalline polymorphs.
Amino Form (Target): Characterized by a doublet in the high-frequency region (
stretch).
Imino Form (Impurity/Polymorph): Characterized by a single
stretch and a shifted exocyclic double bond vibration.
Note: This guide focuses on the standard solid-state Amino tautomer.
Structural Vibration Map
The following diagram illustrates the correlation between specific structural moieties and their expected vibrational frequencies.
Figure 1: Vibrational assignment logic flow for 5-Bromoquinolin-2-amine.
Part 2: Experimental Methodology
For pharmaceutical-grade analysis, reproducibility is paramount. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission depends on the required resolution of the fingerprint region.
Method A: Diamond ATR (Recommended for Routine ID)
ATR is preferred for speed and minimizing hygroscopic interference, but it has a "blind spot" in the low-frequency region where the C-Br stretch resides (often <600 cm⁻¹).
Crystal Cleaning: Clean the diamond crystal with isopropanol. Ensure the energy throughput is >95% of the background.
Sample Loading: Place ~5 mg of 5-Bromoquinolin-2-amine powder on the crystal.
Compression: Apply high pressure (force gauge >80N) to ensure intimate contact. Note: Poor contact results in weak peaks at high wavenumbers.
Acquisition:
Resolution: 4 cm⁻¹
Scans: 32 (minimum)
Range: 4000–400 cm⁻¹ (Ensure your ATR detector/optics cut off at 400, not 650 cm⁻¹).
Method B: KBr Pellet (Recommended for Full Characterization)
To clearly visualize the C-Br stretch and out-of-plane (OOP) bends, KBr transmission is superior due to its transparency down to 400 cm⁻¹.
Grinding: Grind in an agate mortar until a fine, non-reflective powder is achieved. Warning: Excessive grinding can induce amorphous phase transitions.
Pressing: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.
Validation: The resulting pellet must be transparent. An opaque pellet indicates moisture or large particle size, which causes scattering (sloping baseline).
Part 3: Spectral Analysis & Band Assignment[4]
The following table synthesizes characteristic data for 5-bromoquinolin-2-amine. These values are derived from the behavior of 2-aminoquinoline and general halogenated aromatic rules [1, 2, 3].
Shoulders on the high-energy side of aliphatic contaminants.[2]
Amine
Scissoring
1650 – 1620
Strong
Often overlaps with ring stretching; look for broadening.[6]
Quinoline Ring
/ Stretch
1620 – 1580
Strong
Characteristic "Quinoline I" band.
Quinoline Ring
Skeletal
1500 – 1480
Strong
"Quinoline II" band.
C-N Bond
Stretch
1350 – 1280
Medium/Strong
Exocyclic bond connecting amine to ring C2.
Aromatic Ring
In-plane C-H Bend
1200 – 1000
Weak
Series of sharp bands.
Substituent
Stretch
650 – 550
Medium/Strong
Critical ID peak. Position depends on crystal packing.
Ring Deformation
Out-of-Plane (OOP)
850 – 700
Strong
Pattern specific to 2,5-substitution.
Detailed Analysis of Key Regions
1. The "Fingerprint" Region (1500–500 cm⁻¹)
This is the most critical region for confirming the 5-bromo substitution.
C-Br Stretch: The heavy bromine atom creates a low-frequency oscillator. While C-Cl stretches appear around 750 cm⁻¹, the C-Br stretch shifts lower (650–500 cm⁻¹) due to increased mass [2].[7]
Differentiation from Cl-analogs: If the raw material was 5-chloroquinolin-2-amine, the C-X band would shift upward by ~100 cm⁻¹.
2. The Amine Region (3500–3100 cm⁻¹)
This region validates the "Free Base" status.
Free Base: Distinct doublet (
).
Hydrochloride Salt: If the sample is the HCl salt, these distinct peaks collapse into a broad "ammonium band" spanning 3200–2500 cm⁻¹ due to
stretching and strong hydrogen bonding.
Part 4: Quality Control & Troubleshooting
A robust protocol includes self-validating checks to detect common failure modes.
Analytical Workflow Diagram
Figure 2: Step-by-step logic for spectral validation.
Common Impurities
Water (Moisture): A broad, smooth hump centered at 3400 cm⁻¹ that obscures the sharp amine doublet.
Remedy: Dry sample in a vacuum oven at 40°C for 2 hours.
Starting Material (Carbonyls): If the molecule was synthesized from a quinolinone precursor, a strong
stretch at ~1680 cm⁻¹ indicates incomplete reaction. The pure amine should have no carbonyl peak [4].
Solvent Residue: Sharp peaks at 2900-2800 cm⁻¹ (aliphatic C-H) often indicate residual hexane or ethyl acetate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for general functional group assignment).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[8][9] (Authoritative source for C-Br and heterocyclic ring frequencies).[10][11]
NIST Chemistry WebBook. 2-Aminoquinoline IR Spectrum. National Institute of Standards and Technology. Available at: [Link] (Used as the baseline for the amino-quinoline skeleton).
Abstract This comprehensive technical guide provides an in-depth exploration of the mass spectrometric analysis of 5-Bromoquinolin-2-amine, a compound of significant interest in pharmaceutical and chemical research. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive technical guide provides an in-depth exploration of the mass spectrometric analysis of 5-Bromoquinolin-2-amine, a compound of significant interest in pharmaceutical and chemical research. This document details the fundamental principles, experimental protocols, and data interpretation strategies essential for the accurate characterization of this molecule. Authored from the perspective of a seasoned application scientist, this guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible analytical workflow. Key discussions include the selection of appropriate ionization techniques, a thorough examination of predictable fragmentation pathways, and a step-by-step guide to sample analysis. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage mass spectrometry for the unambiguous identification and structural elucidation of 5-Bromoquinolin-2-amine and related heterocyclic compounds.
Part 1: Foundational Principles and Strategic Considerations
Introduction to 5-Bromoquinolin-2-amine
5-Bromoquinolin-2-amine is a halogenated quinoline derivative with a molecular formula of C₉H₇BrN₂ and an approximate molecular weight of 223.07 g/mol .[1][2] Its structure, featuring a quinoline core substituted with a bromine atom and an amine group, makes it a valuable building block in the synthesis of various biologically active compounds.[3] The precise characterization of this molecule is paramount for its application in drug discovery and development, where structural integrity directly impacts therapeutic efficacy and safety.
Choosing the Right Ionization Technique: A Causal Analysis
The selection of an appropriate ionization method is a critical first step in the mass spectrometric analysis of any compound. The choice is dictated by the analyte's physicochemical properties, including polarity, volatility, and thermal stability. For 5-Bromoquinolin-2-amine, several ionization techniques can be considered, each with distinct advantages and limitations.
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, inducing extensive fragmentation.[4] While this provides rich structural information, it may result in a weak or absent molecular ion peak, complicating molecular weight determination.[5]
Electrospray Ionization (ESI): ESI is a "soft" ionization technique well-suited for polar and non-volatile molecules.[4] Given the presence of the amine group, 5-Bromoquinolin-2-amine is expected to readily protonate, making ESI a highly effective method for generating a strong protonated molecule peak, [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often used for molecules of intermediate polarity and volatility.[6] It typically produces protonated molecules and is less susceptible to matrix effects than ESI.[4]
Atmospheric Pressure Photoionization (APPI): APPI is particularly useful for analyzing non-polar and moderately polar compounds.[7] It utilizes photons to ionize the analyte, often with the aid of a dopant.[7]
For routine identification and confirmation of 5-Bromoquinolin-2-amine, Electrospray Ionization (ESI) in positive ion mode is the recommended approach. The basicity of the amine group facilitates efficient protonation, leading to a strong and easily identifiable [M+H]⁺ ion, which is crucial for unambiguous molecular weight confirmation.
Part 2: The Experimental Workflow: A Self-Validating System
A robust analytical method relies on a well-defined and reproducible experimental protocol. The following section outlines a comprehensive workflow for the mass spectrometric analysis of 5-Bromoquinolin-2-amine, designed to ensure data integrity and reliability.
Sample Preparation Protocol
Stock Solution Preparation: Accurately weigh approximately 1 mg of 5-Bromoquinolin-2-amine and dissolve it in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for analysis to achieve a final concentration in the range of 1-10 µg/mL. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the instrument.
Instrumental Parameters for LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical platform for this compound, offering both separation and sensitive detection.
Parameter
Recommended Setting
Rationale
Liquid Chromatography
Column
C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Provides good retention and peak shape for aromatic amines.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase promotes protonation for ESI.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10-95% B over 5 minutes
A standard gradient to elute the compound of interest.
Flow Rate
0.4 mL/min
Compatible with standard ESI sources.
Column Temperature
40 °C
Ensures reproducible retention times.
Injection Volume
1-5 µL
Mass Spectrometry
Ionization Mode
Positive Electrospray Ionization (ESI+)
To generate the protonated molecule [M+H]⁺.
Capillary Voltage
3.5 kV
Optimizes the electrospray process.
Cone Voltage
30 V
Can be adjusted to control in-source fragmentation.
Source Temperature
150 °C
Facilitates desolvation of the ESI droplets.
Desolvation Temperature
350 °C
Desolvation Gas Flow
800 L/Hr
Mass Range
m/z 50-500
To cover the expected molecular ion and fragment ions.
Part 3: Decoding the Spectrum: Fragmentation Analysis and Mechanistic Insights
The mass spectrum of 5-Bromoquinolin-2-amine provides a molecular fingerprint, offering clues to its structure through characteristic fragmentation patterns.
The Isotopic Signature of Bromine
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] This results in a pair of peaks for the molecular ion ([M]⁺• and [M+2]⁺•) and any bromine-containing fragments, separated by 2 m/z units and with roughly equal intensity.[8] This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom in the molecule.
Predicted Fragmentation Pathways
Under ESI conditions, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 223 and 225. In-source fragmentation or tandem mass spectrometry (MS/MS) can induce further fragmentation, providing valuable structural information. The fragmentation of quinoline derivatives often involves the loss of small neutral molecules.[9] For 5-Bromoquinolin-2-amine, the following fragmentation pathways are plausible:
Loss of HBr: A potential fragmentation pathway involves the elimination of a molecule of hydrogen bromide, leading to a fragment ion at m/z 142.
Loss of HCN: The quinoline ring itself can fragment by losing a molecule of hydrogen cyanide (HCN), a common fragmentation for nitrogen-containing heterocycles.[9]
Loss of the Amino Group: Cleavage of the C-N bond of the amino group could also occur.
Visualizing the Fragmentation Cascade
The following Graphviz diagram illustrates the predicted fragmentation pathway of 5-Bromoquinolin-2-amine.
Mastering the Solubility Profile of 5-Bromoquinolin-2-amine: A Technical Guide for Drug Development
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, aqueous solubility stands as a critical gatekeeper,...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides an in-depth technical framework for the comprehensive characterization of the solubility profile of 5-Bromoquinolin-2-amine, a heterocyclic amine of interest in medicinal chemistry.[1]
This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow designed to build a deep and actionable understanding of this specific molecule. We will progress from foundational assessments to detailed characterizations, explaining not just the "how" but the critical "why" behind each experimental choice.
Before embarking on extensive solubility studies, a foundational understanding of 5-Bromoquinolin-2-amine's intrinsic properties is essential. These parameters provide the theoretical framework for interpreting subsequent experimental data.
Solid-State Analysis: The Unseen Influencer
The solid form of an active pharmaceutical ingredient (API) can significantly impact its solubility.[2] A compound can exist in various solid forms, such as crystalline polymorphs, solvates, hydrates, or as an amorphous solid.[2][3] Amorphous forms, lacking long-range molecular order, generally exhibit higher apparent aqueous solubility than their crystalline counterparts.[4][5] This, however, is a kinetic phenomenon, and the supersaturated solution formed may eventually crystallize to the more stable, less soluble form.[4]
It is therefore crucial to characterize the solid form of 5-Bromoquinolin-2-amine being used in all solubility experiments.
Recommended Techniques:
X-Ray Powder Diffraction (XRPD): To determine the degree of crystallinity and identify the specific polymorphic form.
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.
Thermogravimetric Analysis (TGA): To assess the presence of bound solvents or water (hydrates/solvates).
A consistent solid form must be used throughout the solubility assessment to ensure data integrity. Any changes in the solid form during the experiments should be noted and investigated.
pKa Determination: The Key to pH-Dependent Solubility
As a quinoline derivative with an amine functional group, 5-Bromoquinolin-2-amine is expected to be a weak base. Its degree of ionization, and therefore its aqueous solubility, will be highly dependent on the pH of the medium. The pKa is the pH at which the compound is 50% ionized.
Experimental Protocol: Potentiometric Titration for pKa Determination
This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Step-by-Step Methodology:
Preparation: Prepare a stock solution of 5-Bromoquinolin-2-amine in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is very low. Dilute this into an aqueous solution with a known concentration.
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
Data Acquisition: Record the pH of the solution after each addition of the titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.[6]
The workflow for determining the pKa is illustrated below.
Caption: Workflow for pKa determination via potentiometric titration.
Section 2: Aqueous Solubility Assessment
A multi-faceted approach is necessary to fully characterize the aqueous solubility of 5-Bromoquinolin-2-amine. This involves determining both its kinetic and thermodynamic solubility.
Kinetic Solubility: A High-Throughput Screening Approach
Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer.[7][8] This is often used in early drug discovery for rapid screening of a large number of compounds.[7][8]
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Bromoquinolin-2-amine in DMSO (e.g., 10 mM).
Dilution: Add a small volume of the DMSO stock solution to a microtiter plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).[9]
Incubation: Mix and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 2 hours).[7][9]
Detection of Precipitation: Measure the light scattering in each well using a nephelometer to detect the formation of a precipitate.[7]
Quantification (Optional): For a more quantitative measure, the supernatant can be separated from any precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by HPLC-UV or LC-MS/MS.[10]
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase. This is a more accurate and relevant measure of a compound's intrinsic solubility. The shake-flask method is the most common technique for determining thermodynamic solubility.[11]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Step-by-Step Methodology:
Preparation: Add an excess amount of solid 5-Bromoquinolin-2-amine to a series of vials containing the desired aqueous buffers.[11] It is crucial to ensure that undissolved solid remains at the end of the experiment.[11]
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium.[11][12] The time to reach equilibrium should be determined by taking samples at different time points until the concentration plateaus.[12]
Sample Collection and Separation: Withdraw an aliquot of the supernatant and separate the undissolved solid by filtration or centrifugation.[12]
Quantification: Determine the concentration of 5-Bromoquinolin-2-amine in the clear supernatant using a validated analytical method, such as HPLC-UV.
The general workflow for thermodynamic solubility determination is depicted below.
Caption: Workflow for thermodynamic solubility determination.
Section 3: Influence of Physicochemical Parameters on Solubility
Effect of pH on Solubility
As established, the solubility of 5-Bromoquinolin-2-amine, a weak base, will be significantly influenced by pH. A comprehensive pH-solubility profile is essential for predicting its behavior in different physiological environments.
Experimental Approach:
The thermodynamic solubility of 5-Bromoquinolin-2-amine should be determined in a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).[12][13] According to ICH guidelines, at a minimum, buffers at pH 1.2, 4.5, and 6.8 should be evaluated.[13][14]
Expected Outcome:
The solubility of 5-Bromoquinolin-2-amine is expected to be higher at lower pH values where it is protonated and forms a more soluble salt. As the pH increases above its pKa, the proportion of the free base will increase, leading to a decrease in solubility.
Effect of Temperature on Solubility
Temperature can also affect the solubility of a compound. For most solid substances, solubility increases with increasing temperature.[15]
Experimental Approach:
The thermodynamic solubility of 5-Bromoquinolin-2-amine should be determined at different temperatures (e.g., 4°C, 25°C, and 37°C) in a buffer of a fixed pH.
Data Analysis:
The data can be used to calculate the thermodynamic parameters of dissolution, such as the enthalpy and entropy of solution, providing deeper insights into the dissolution process.
Section 4: Solubility in Organic Solvents and Co-solvent Systems
For formulation development, understanding the solubility of 5-Bromoquinolin-2-amine in various organic solvents and co-solvent systems is often necessary.
Experimental Approach:
The thermodynamic solubility of 5-Bromoquinolin-2-amine can be determined in a range of pharmaceutically acceptable organic solvents (e.g., ethanol, propylene glycol, PEG 400) and co-solvent mixtures (e.g., ethanol/water) using the shake-flask method.
Section 5: Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying quinoline derivatives.[16][17]
Key Considerations for HPLC Method Development:
Column: A C18 reversed-phase column is typically suitable.
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[17]
Detection: UV detection at a wavelength where 5-Bromoquinolin-2-amine has maximum absorbance.
Validation: The method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Summary of Key Solubility Parameters and Experimental Approaches
Parameter
Experimental Method
Rationale
Solid Form
XRPD, DSC, TGA
To ensure consistency and understand the impact of the solid state on solubility.
pKa
Potentiometric Titration
To predict and understand the pH-dependent solubility profile.
Kinetic Solubility
High-Throughput Nephelometry or LC-MS
For rapid screening and early assessment of solubility.
Thermodynamic Solubility
Shake-Flask Method with HPLC-UV
To determine the intrinsic, equilibrium solubility.
pH-Solubility Profile
Thermodynamic solubility in various pH buffers
To understand solubility in different physiological environments.
Temperature Dependence
Thermodynamic solubility at different temperatures
To assess the impact of temperature on the dissolution process.
Organic Solvent Solubility
Thermodynamic solubility in organic solvents
To inform formulation development.
Conclusion
A comprehensive understanding of the solubility profile of 5-Bromoquinolin-2-amine is a critical step in its journey from a promising lead compound to a potential therapeutic agent. The systematic and logical experimental workflow outlined in this guide provides a robust framework for researchers and drug development professionals to generate high-quality, reliable, and actionable solubility data. By investing in a thorough characterization of this fundamental physicochemical property, the path to successful formulation and clinical development can be significantly de-risked.
References
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
BioDuro. ADME Solubility Assay. Available from: [Link]
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
World Health Organization (WHO). Annex 4. Available from: [Link]
Pharmacy Infoline. Determination the solubility of drug at room temperature. Available from: [Link]
SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Published February 15, 2013. Available from: [Link]
Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
eGyanKosh. EXPT. 2 pH TITRATION OF WEAK ACID - DETERMINE OF pKa OF ACETIC ACID. Available from: [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Published November 20, 2019. Available from: [Link]
ResearchGate. (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. Published August 7, 2025. Available from: [Link]
National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]
PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Published March 10, 2021. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Available from: [Link]
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
Solitek Pharma. Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Published March 24, 2025. Available from: [Link]
ResearchGate. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. Published November 28, 2025. Available from: [Link]
ResearchGate. Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Published August 10, 2025. Available from: [Link]
YouTube. 4 Determination of pKa of weak acid using PH meter | Chemistry Lab Experiments | VTU. Published July 5, 2017. Available from: [Link]
National Institutes of Health (NIH). AMORPHOUS PHARMACEUTICAL SOLIDS. Available from: [Link]
National Institutes of Health (NIH). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
International Journal of Pharmacy and Biological Sciences. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: [Link]
U.S. Food and Drug Administration (FDA). M9 Biopharmaceutics Classification System- Based Biowaivers. Available from: [Link]
Kinam Park. Amorphous pharmaceutical solids: preparation, characterization and stabilization. Available from: [Link]
ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Molecular Pharmaceutics. Published December 17, 2019. Available from: [Link]
PubMed. Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Available from: [Link]
Sciencing. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Published August 29, 2021. Available from: [Link]
ACS Publications. Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption. Published December 1, 2008. Available from: [Link]
Chemistry Stack Exchange. Experimental determination of pKa. Published December 17, 2015. Available from: [Link]
Chemistry LibreTexts. 9.4: The Effect of Temperature on Solubility. Published August 11, 2022. Available from: [Link]
International Journal of Pharmaceutical Sciences Review and Research. Preparation and Characterisation of Pharmaceutical Solids – A Review Review Article. Published March 28, 2017. Available from: [Link]online.net/journalcontents/v43-2/23.pdf)
Application Note: Buchwald-Hartwig Amination of 5-Bromoquinolin-2-amine
Abstract & Introduction The functionalization of 5-bromoquinolin-2-amine represents a classic "orthogonal reactivity" challenge in medicinal chemistry. This scaffold is a privileged structure in kinase inhibitor discover...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
The functionalization of 5-bromoquinolin-2-amine represents a classic "orthogonal reactivity" challenge in medicinal chemistry. This scaffold is a privileged structure in kinase inhibitor discovery (e.g., antimalarials, anticancer agents). However, the presence of an unprotected exocyclic amine at the C2 position creates a chemoselectivity paradox: the amine is both a potential nucleophile and a potent catalyst poison (via
-coordination to Palladium), while the C5-bromide requires oxidative addition.
This Application Note provides two validated workflows:
The Robust Route (Method A): A protection-deprotection strategy ensuring maximal yield and purity.
The Direct Route (Method B): A streamlined, atom-economic protocol utilizing 3rd-Generation Buchwald Precatalysts to bypass protection steps.
Strategic Analysis: The "Free Amine" Challenge
Before attempting synthesis, researchers must understand the electronic landscape of the substrate.
Electrophile (C5-Br): The bromine is located on the benzenoid ring of the quinoline. While less activated than C2 or C4 halides, it is fully competent for oxidative addition with electron-rich phosphine ligands.
Nucleophile/Poison (C2-NH
): The 2-amino group exists in a tautomeric equilibrium with the imine form. It is less nucleophilic than a standard aniline but sufficiently basic to displace labile ligands on Pd(0), leading to the formation of stable, inactive Pd-bis(amine) complexes (Catalyst Resting State).
Decision Matrix
Use the following logic to select your protocol:
Figure 1: Decision tree for selecting the optimal amination strategy.
Method A: The Robust Protocol (Boc-Protection)
Recommended for: Process scale-up, precious coupling partners, or when direct coupling yields <30%.
Step 1: Chemoselective Protection
The 2-amino group is protected as a tert-butyl carbamate (Boc). This sterically hinders the nitrogen, preventing catalyst coordination and self-coupling.
Workup: Wash with 1N HCl (mildly acidic to remove DMAP/Et
N without deprotecting), dry, and concentrate.
Checkpoint: Ensure product is mono-Boc protected (check LCMS). Bis-Boc formation is possible but usually reversible or tolerated in the coupling step.
Step 2: Buchwald-Hartwig Coupling
With the interfering amine silenced, standard conditions apply.
Substrate:
-Boc-5-bromoquinolin-2-amine.
Catalyst: Pd(OAc)
(2–5 mol%) + XPhos (4–10 mol%) OR Pd(dba) + BINAP.
Base: Cs
CO (2.0 equiv) is preferred over NaOBu to avoid potential Boc cleavage or side reactions with sensitive partners.
Solvent: 1,4-Dioxane or Toluene (0.1 M).
Temperature: 80–100 °C.
Step 3: Deprotection[1]
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
Conditions: 25 °C, 1–2 h.
Isolation: Basify with saturated NaHCO
to recover the free base.
Method B: The Advanced Protocol (Direct Coupling)
Recommended for: High-throughput screening (HTS), library synthesis, and atom economy.
This method relies on 3rd or 4th Generation Buchwald Precatalysts . These bulky, electron-rich ligands (dialkylbiarylphosphines) facilitate rapid oxidative addition and reductive elimination, outcompeting the inhibitory binding of the substrate's free amine.
Protocol Specifications
Parameter
Primary Amines (Coupling Partner)
Secondary Amines (Coupling Partner)
Precatalyst
BrettPhos Pd G3/G4
RuPhos Pd G3/G4
Ligand
BrettPhos
RuPhos
Base
LHMDS (1.0 M in THF) or NaOBu
NaOBu or CsCO
Solvent
-Amyl Alcohol or Dioxane
Toluene or Dioxane
Temp
80–100 °C
80–110 °C
Step-by-Step Procedure (Direct Coupling)
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with:
Bu (1.4 equiv). Note: If using LHMDS, add it last as a solution.
Catalyst: BrettPhos Pd G3 (2–4 mol%). Do not use separate Pd source and ligand if possible; precatalysts ensure correct L:Pd ratio.
Solvation: Add anhydrous
-Amyl alcohol (preferred for higher boiling point and solubility) or 1,4-Dioxane. Concentration should be high (0.2–0.5 M) to drive kinetics.
Reaction: Seal the vial and heat to 90 °C. Monitor by UPLC/LCMS.
Reaction Time: Typically 2–12 hours.
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).
Mechanistic Insight & Troubleshooting
The success of Method B relies on the catalytic cycle functioning faster than the formation of the off-cycle resting state.
Figure 2: Catalytic cycle highlighting the competitive inhibition by the substrate's 2-amino group.
Troubleshooting Guide
Observation
Diagnosis
Remediation
No Conversion
Catalyst Poisoning
Switch to Method A (Protection) or increase temp to 110°C to break Pd-N coordination.
Starting Material Remaining
Stalled Oxidative Addition
Switch solvent to -Butanol or -Amyl alcohol; the polarity helps stabilize the transition state.
Dehalogenation (H-Ar product)
-Hydride Elimination
Avoid primary alcohol solvents if possible (though -Amyl is usually safe). Switch base to CsCO.
Low Yield (Direct Method)
Substrate Insolubility
2-aminoquinolines are crystalline and insoluble. Use DMAc or NMP as cosolvent (10%).
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Application Note: Strategic Utilization of 5-Bromoquinolin-2-amine in Medicinal Chemistry
Introduction: The Bifunctional "Privileged" Scaffold 5-Bromoquinolin-2-amine (CAS: 132663-83-9) represents a high-value "privileged structure" in modern drug discovery.[1][2] Unlike simple quinolines, this scaffold offer...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Bifunctional "Privileged" Scaffold
5-Bromoquinolin-2-amine (CAS: 132663-83-9) represents a high-value "privileged structure" in modern drug discovery.[1][2] Unlike simple quinolines, this scaffold offers two distinct, orthogonal vectors for chemical elaboration, making it an ideal core for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[2]
Its utility is defined by two primary features:
The 2-Aminoquinoline Motif: A planar, bidentate hydrogen-bonding system that mimics the transition state of peptide bond hydrolysis (relevant for proteases like BACE1) and functions as a hinge-binder in kinase inhibitors.[2]
The 5-Bromo "Exit Vector": A chemically addressable handle positioned to direct substituents into hydrophobic pockets or solvent-exposed regions, orthogonal to the primary binding interface.[1]
This guide provides a validated roadmap for utilizing this scaffold, addressing the specific synthetic challenges posed by its electronic structure.
Strategic Structural Analysis
To use this building block effectively, one must understand its electronic nuances. The 2-amino group forms an amidine-like resonance system with the quinoline nitrogen (N1).[2]
Nucleophilicity: The exocyclic amine (N2) is significantly less nucleophilic than a standard aniline due to electron delocalization into the ring.
Basicity: Protonation occurs preferentially at the ring nitrogen (N1), not the exocyclic amine. This is critical for designing salt forms and understanding binding mechanisms (e.g., Aspartyl protease inhibition).[2]
Visualization: Pharmacophore & Reactivity Vectors
Figure 1: Pharmacophoric mapping of 5-bromoquinolin-2-amine showing orthogonal reactivity and binding modes.
Application 1: C-C Bond Formation (The C5 Vector)[2]
The 5-bromo position is sterically accessible and highly reactive toward Palladium-catalyzed cross-coupling. However, the free 2-amino group can poison Pd catalysts or lead to side reactions.
Validated Protocol: Suzuki-Miyaura Coupling
Objective: Arylation at C5 to extend the scaffold.[1]
The Challenge: Free amino-quinolines can coordinate to Pd, arresting the catalytic cycle.
The Solution: Use of heteroatom-tolerant ligands (e.g., XPhos, SPhos) or transient protection.[2]
Degassing (Critical): Charge the reaction vessel with substrate, boronic acid, and base.[2] Add solvents.[3][4] Sparge with Argon/Nitrogen for 10 minutes. Oxygen is the primary cause of homocoupling and catalyst death.
Catalyst Addition: Add the Pd catalyst quickly under positive inert gas pressure.
Heating: Seal the vessel and heat to 90°C for 4–12 hours. Monitor by LC-MS (Target mass: M+H of product).
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. The 2-aminoquinoline product is often polar; ensure the aqueous layer is not too acidic (keep pH > 8) to prevent product loss as a water-soluble salt.[2]
Troubleshooting:
Low Conversion:[1][2] If the starting material persists, protect the amine as a Boc-carbamate (Boc₂O, DMAP, THF) prior to coupling.[2] The Boc group is easily removed later with TFA/DCM.
Application 2: Amide/Urea Formation (The C2 Vector)[2]
Functionalizing the 2-amino group is challenging due to its low nucleophilicity. Standard conditions (EDC/NHS) often fail.[2]
Validated Protocol: Acylation of 2-Aminoquinoline
Objective: Creating an amide linkage at the 2-position.[1][2]
The Mechanism: The reaction often proceeds via initial acylation of the ring nitrogen (N1), followed by a base-promoted rearrangement to the exocyclic amine (N2).[2]
Note: If bis-acylation occurs (acylation at both N1 and N2), treat the crude mixture with mild aqueous base (K₂CO₃/MeOH) to hydrolyze the unstable N1-acyl group, leaving the desired N2-amide intact.[1][2]
Case Study: BACE1 Inhibitors for Alzheimer's Disease[5][6][7]
This scaffold gained prominence in the development of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) inhibitors.[2]
Mechanism: The protonated 2-aminoquinoline acts as a transition-state mimic, forming a salt bridge with the catalytic aspartic acid dyad (Asp32/Asp228) in the BACE1 active site.[2]
SAR Strategy:
Core: 2-Aminoquinoline binds the catalytic center.[1]
5-Position (via Suzuki): Substituents here extend into the S2' pocket, improving potency and selectivity against Cathepsin D.[2]
Outcome: Compounds in this class have demonstrated nanomolar potency and the ability to reduce amyloid-beta (Aβ) levels in CSF [1, 2].[2][5]
Experimental Workflow: Divergent Synthesis
Figure 2: Divergent synthetic workflows for generating library candidates.
Risk of bis-acylation; requires hydrolysis step.[1][2]
Buchwald (C5)
Pd₂dba₃ / BINAP
Toluene
100°C
40-60%
Challenging due to competing N2 coordination.[1][2]
References
Malamas, M. S., et al. (2009).[2] Design and synthesis of aminoquinolines as potent and selective beta-secretase inhibitors.[1]Journal of Medicinal Chemistry , 52(19), 6314–6323.[2]
Stamford, A. W., et al. (2012).[2] Discovery of an Orally Available, Brain-Penetrant BACE1 Inhibitor.[1][5]ACS Medicinal Chemistry Letters , 3(11), 897–902.[2]
[2]
5-Bromoquinolin-2-amine: A Key Precursor for the Synthesis of Advanced Active Pharmaceutical Ingredients
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid, bicy...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the 2-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its rigid, bicyclic aromatic structure provides an excellent framework for the spatial orientation of pharmacophoric groups, enabling precise interactions with biological targets. Among quinoline derivatives, 5-bromoquinolin-2-amine has emerged as a particularly valuable precursor for the synthesis of complex Active Pharmaceutical Ingredients (APIs), especially in the realm of oncology. The strategic placement of the amino group at the 2-position and the bromine atom at the 5-position offers orthogonal reactivity, allowing for sequential and site-selective modifications. This guide provides an in-depth exploration of the applications of 5-bromoquinolin-2-amine in API synthesis, complete with detailed protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for ensuring laboratory safety.
5-Bromoquinolin-2-amine should be handled with care in a well-ventilated laboratory, preferably within a fume hood.[3][4] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[3][4] It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[3]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]
Disposal: Dispose of in accordance with local, state, and federal regulations.[3]
The bromine atom at the C5 position of 5-bromoquinolin-2-amine is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions, particularly the Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern medicinal chemistry for their broad substrate scope and functional group tolerance.[6][7][8]
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the connection of the quinoline core to various aryl and heteroaryl moieties.[9] This is a common strategy in the synthesis of kinase inhibitors, where one aromatic system binds to the hinge region of the kinase and the other extends into a different pocket.[10]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoquinolin-2-amine
This protocol is adapted from established procedures for the Suzuki coupling of similar bromo-amino heterocycles.[11][12]
To a Schlenk flask, add 5-bromoquinolin-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon) three times.
Add the anhydrous solvent (5 mL) via syringe.
Stir the reaction mixture at a temperature between 80-120 °C for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 5-arylquinolin-2-amine derivative.
Causality Behind Experimental Choices:
Catalyst and Ligand: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, versatile catalyst for Suzuki couplings. The choice of ligand can be critical for optimizing yield and reaction time, especially with challenging substrates.
Base: An inorganic base like potassium phosphate is often used to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is frequently employed. Water is necessary for the dissolution of the inorganic base and plays a role in the catalytic cycle.
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic activity.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[13] This reaction is instrumental in constructing key pharmacophores in many kinase inhibitors, where a nitrogen-containing linker connects different aromatic fragments.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromoquinolin-2-amine
Materials:
5-Bromoquinolin-2-amine
Primary or secondary amine (1.1 - 1.5 equivalents)
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)
Anhydrous, aprotic solvent (e.g., Toluene or 1,4-dioxane)
Schlenk flask
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a Schlenk flask under an inert atmosphere, combine 5-bromoquinolin-2-amine (1.0 mmol), the palladium precatalyst, the phosphine ligand, and the base.
Add the anhydrous solvent, followed by the amine (1.2 mmol).
Seal the flask and heat the reaction mixture with stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.
Cool the reaction to room temperature and dilute with an organic solvent.
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the catalyst.
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure.
Purify the residue by column chromatography or recrystallization to yield the desired N-substituted 5-aminoquinolin-2-amine derivative.
Causality Behind Experimental Choices:
Catalyst and Ligand: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for a broad range of amine and aryl halide substrates. The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[14]
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure the stability of the catalytic species.
Application in the Synthesis of Kinase Inhibitors: A Representative Example
While specific examples starting directly from 5-bromoquinolin-2-amine are proprietary or less commonly published, the synthetic strategies outlined above are directly applicable to the synthesis of analogues of known kinase inhibitors. For instance, the core of many anaplastic lymphoma kinase (ALK) inhibitors, such as Crizotinib, features a 2-aminopyridine scaffold.[10][15] By analogy, 5-bromoquinolin-2-amine can serve as a starting point for novel quinoline-based ALK inhibitors.
Conclusion
5-Bromoquinolin-2-amine is a high-value precursor for the synthesis of advanced APIs, particularly in the development of targeted therapies for cancer. Its bifunctional nature allows for selective and sequential functionalization through robust and well-established palladium-catalyzed cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their pursuit of novel and impactful medicines.
References
Shaheen, F., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Available at: [Link]
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo- N , N -bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. Available at: [Link]
Cui, J. J., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Available at: [Link]
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 623-631. Available at: [Link]
Verma, A., et al. (2021). Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches. Journal of Basic Microbiology, 61(10), 876-895. Available at: [Link]
Google Patents. (n.d.). Crizotinib preparation method.
Singh, A., et al. (2019). A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. Available at: [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-bromopyrimidine.
Zou, D., et al. (2019). Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. Pharmaceuticals, 12(4), 149. Available at: [Link]
Ark Pharma Scientific Limited. (n.d.). 5-bromoquinolin-2-amine. Retrieved from [Link]
openlabnotebooks.org. (2019). Quinoline Series: Synthesis. Retrieved from [Link]
ResearchGate. (2018). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Retrieved from [Link]
Jubilant Ingrevia Limited. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine.
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]
BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Bromoquinoline-8-carbaldehyde.
Cui, J. J., et al. (2021). Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. Pharmaceuticals, 14(11), 1126. Available at: [Link]
Application Note: Functionalization of 5-Bromoquinolin-2-amine
This application note details the strategic functionalization of 5-bromoquinolin-2-amine , a privileged scaffold in medicinal chemistry (e.g., BACE1 inhibitors, antimalarials). The 5-bromo position offers a versatile han...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the strategic functionalization of 5-bromoquinolin-2-amine , a privileged scaffold in medicinal chemistry (e.g., BACE1 inhibitors, antimalarials).
The 5-bromo position offers a versatile handle for C-C and C-N bond formation.[1] However, the presence of the unprotected C2-amine presents a chemoselectivity challenge. This guide outlines protocols that navigate these competing reactivities.
Strategic Analysis & Scaffold Reactivity
Objective: Selective functionalization of the C5-position while preserving or leveraging the C2-amine.
Chemo-Selectivity Challenge:
The C2-amine is electron-donating, increasing electron density on the quinoline ring. While this deactivates the ring towards nucleophilic aromatic substitution (
), it facilitates oxidative addition at the C5-Br bond by Pd(0) species. However, the free amine protons () can quench organometallic intermediates (e.g., organolithiums) or coordinate to the metal center, poisoning the catalyst.
Operational Decision Tree:
For Pd-Catalyzed Couplings (Suzuki, Heck, Sonogashira): The free amine is generally tolerated but may require higher catalyst loading or specific ligands (e.g., phosphines) to outcompete amine coordination.
For Organolithium/Grignard Chemistry: The C2-amine must be protected (e.g., Boc, Piv, or Acetyl) to prevent proton quenching.
For C-N Couplings (Buchwald-Hartwig): Selective C5-amination over N2-arylation is achieved by exploiting the acidity difference and nucleophilicity of the exogenous amine vs. the quinolinyl amine.
Reactivity Flowchart
Caption: Decision logic for selecting reaction pathways based on the desired transformation and protecting group requirements.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Introduction of aryl or heteroaryl groups at C5.
Mechanism: Pd(0)-catalyzed cycle involving oxidative addition, transmetallation, and reductive elimination.[2]
Catalyst: Pd(dppf)Cl2·DCM (3–5 mol%) or Pd(PPh3)4 (5 mol%)
Base: 2M Na2CO3 or K3PO4 (3.0 equiv)
Solvent: 1,4-Dioxane/Water (4:[3][4]1) or DME/Water
Temp: 80–100 °C
Step-by-Step Procedure:
Setup: In a glovebox or under Argon flow, charge a microwave vial or Schlenk flask with 5-bromoquinolin-2-amine (1.0 mmol), boronic acid (1.2 mmol), and base (3.0 mmol).
Catalyst Addition: Add the Pd catalyst (0.05 mmol). Note: Pd(dppf)Cl2 is preferred for sterically hindered boronic acids.
Solvation: Add degassed 1,4-dioxane (4 mL) and water (1 mL). Seal the vessel immediately.
Reaction: Heat to 90 °C for 4–12 hours. Monitor by LC-MS (Target mass = MW_boronic - B(OH)2 + MW_quinoline - Br).
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over MgSO4.[5]
Purification: Flash chromatography (Hexane/EtOAc gradient). The free amine product is polar; consider adding 1% Et3N to the eluent.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Introduction of secondary amines at C5.
Critical Factor: Ligand selection is vital to prevent competitive coupling at the C2-amine (though C5-Br is significantly more reactive towards oxidative addition).
Reagents & Conditions:
Substrate: 5-Bromoquinolin-2-amine (1.0 equiv)
Nucleophile: Primary or Secondary Amine (1.2 equiv)
Catalyst: Pd2(dba)3 (2 mol%)
Ligand: BrettPhos or XPhos (4–8 mol%)
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
Solvent: Toluene or t-Amyl Alcohol (Anhydrous)
Temp: 100 °C
Step-by-Step Procedure:
Inert Atmosphere: Flame-dry a Schlenk tube and cool under Argon.
Reagent Charging: Add Pd2(dba)3, Ligand, NaOtBu, and 5-bromoquinolin-2-amine.
Solvent & Amine: Add anhydrous Toluene. If the nucleophilic amine is liquid, add it via syringe.[3]
Activation: Heat to 100 °C. The bulky BrettPhos ligand forms a monoligated Pd species that facilitates oxidative addition into the hindered C5-Br bond while minimizing coordination of the C2-amine.
Completion: Reaction typically completes in 2–6 hours.
Workup: Filter through a Celite pad. Concentrate and purify via silica gel chromatography.
Protocol C: Sonogashira Coupling (Alkynylation)
Target: Introduction of alkyne linkers (often for "Click" chemistry or rigid spacers).
Reagents & Conditions:
Catalyst: Pd(PPh3)2Cl2 (5 mol%)
Co-Catalyst: CuI (2 mol%)
Base: Et3N or Diisopropylamine (used as solvent or co-solvent)
Alkyne: Terminal Alkyne (1.2 equiv)
Temp: 60–80 °C
Step-by-Step Procedure:
Deoxygenation: Degas the amine solvent (Et3N) vigorously with Argon for 15 mins. Oxygen promotes homocoupling of the alkyne (Glaser coupling).
Mixing: Combine halide, Pd catalyst, and CuI in the vessel.
Initiation: Add the alkyne and solvent.
Heating: Stir at 60 °C. Note: If the C2-amine interferes with CuI, increase CuI loading to 5 mol% or switch to a Copper-free protocol using Pd(OAc)2/XPhos.
Data Presentation & Optimization Guide
Catalyst & Ligand Screening Matrix
The following table summarizes optimal conditions based on substrate sterics and electronics.
Reaction Type
Preferred Catalyst
Ligand Class
Base
Solvent
Yield Target
Suzuki
Pd(dppf)Cl2
Bidentate Ferrocenyl
K3PO4
Dioxane/H2O
>85%
Buchwald
Pd2(dba)3
Dialkylbiaryl (BrettPhos)
NaOtBu
Toluene
70-90%
Sonogashira
Pd(PPh3)2Cl2
Monodentate Phosphine
Et3N
DMF/Et3N
60-80%
Heck
Pd(OAc)2
P(o-tol)3
Et3N
DMF
50-75%
Troubleshooting "Stalled" Reactions
If conversion stalls at <50%:
Check for Poisoning: The C2-amine may be binding Pd. Solution: Add a protecting group (e.g., heat with Ac2O to form the acetamide) then perform the coupling. Deprotect with K2CO3/MeOH later.
Debromination: If the product is the hydro-dehalogenated quinoline, the hydride source is likely the solvent or base. Solution: Switch from isopropanol/alcohol solvents to Toluene/Dioxane.
References
Suzuki-Miyaura Coupling of 5-Bromonicotinaldehyde (Analogous Protocol):
BenchChem. "Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde."
BACE1 Inhibitor Synthesis (Scaffold Relevance):
National Institutes of Health (NIH). "Scaffold Morphing and In Silico Design of Potential BACE-1 Inhibitors."
In the landscape of modern medicinal chemistry, 5-Bromoquinolin-2-amine represents a high-value "linchpin" scaffold.[1] Its utility stems from its orthogonal reactivity profile: the C-5 bromine serves as an electrophilic gateway for Palladium-catalyzed cross-couplings, while the 2-amino-aza motif functions as a dinucleophilic site for heteroannulation.[1]
This dual functionality allows researchers to rapidly expand chemical space, accessing privileged structures found in kinase inhibitors, antimalarials, and DNA-intercalating agents. This guide details the strategic manipulation of this scaffold, moving beyond basic synthesis to advanced heterocyclic construction.
Reactivity Profile & Strategic Analysis
Before initiating synthesis, one must understand the electronic bias of the molecule.
C-5 Position (Electrophilic): The bromine atom is activated by the electron-deficient quinoline ring, making it an excellent candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1]
C-2 Amino Group (Nucleophilic): The exocyclic amine is moderately nucleophilic.[1] However, the adjacent ring nitrogen (N-1) allows for "amidine-like" tautomerism, facilitating cyclization reactions with 1,3-dielectrophiles to form tricyclic systems like pyrimido[1,2-a]quinolines .
Visualizing the Synthetic Divergence
The following diagram illustrates the decision tree for functionalizing 5-Bromoquinolin-2-amine.
Figure 1: Divergent synthetic pathways for 5-Bromoquinolin-2-amine. Pathway A focuses on core extension, while Pathway B focuses on scaffold rigidification.
Application I: Palladium-Catalyzed Cross-Coupling (The C-5 Gateway)
The C-5 position is sterically accessible and electronically primed for oxidative addition.[1] The following protocol describes a Suzuki-Miyaura Coupling optimized for maintaining the integrity of the free amino group without protection/deprotection steps.
Mechanistic Insight
Standard protocols often recommend protecting the free amine to prevent catalyst poisoning or competitive N-arylation.[1] However, using a bulky, electron-rich ligand system (like XPhos or SPhos) and a weak base allows the reaction to proceed chemoselectively at the C-Br bond.
Protocol: C-5 Arylation via Suzuki Coupling
Objective: Synthesis of 5-(4-methoxyphenyl)quinolin-2-amine.[1]
Degassing: In a reaction vial, combine the 5-Bromoquinolin-2-amine, boronic acid, and solvent. Sparge with Argon for 10 minutes. Critical: Oxygen is the primary cause of homocoupling side-products.[1]
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst and the aqueous K₂CO₃ solution. Seal the vial immediately.
Thermal Activation: Heat the reaction block to 90°C for 4–6 hours.
Validation: Monitor via LC-MS.[1] The starting material (m/z ~223/225) should disappear, replaced by the product (m/z ~251).
Work-up: Cool to room temperature. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry over Na₂SO₄.
Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM). The free amine makes the compound polar; adding 1% Et₃N to the eluent can reduce streaking.
Application II: Heteroannulation (The N-1/C-2 Axis)
The 2-aminoquinoline motif is a precursor to pyrimido[1,2-a]quinolines , a tricyclic scaffold seen in potent DNA intercalators.[1] This transformation utilizes the endocyclic N-1 and exocyclic amine as a 1,3-dinucleophile.[1]
Protocol: Synthesis of Pyrimido[1,2-a]quinoline-3-carboxylate
Objective: Cyclization with Diethyl Ethoxymethylenemalonate (DEEM).
Materials
Reagent
Equivalents
Role
5-Bromoquinolin-2-amine
1.0 equiv
Core Scaffold
Diethyl ethoxymethylenemalonate
1.1 equiv
1,3-Dielectrophile
Dowtherm A (or Diphenyl ether)
Solvent
High-boiling medium
Step-by-Step Methodology
Condensation: In a round-bottom flask equipped with a Dean-Stark trap (optional), suspend 5-Bromoquinolin-2-amine in Dowtherm A (concentration ~0.5 M).
Reagent Addition: Add DEEM dropwise at room temperature.
Cyclization: Heat the mixture to 140°C for 2 hours to form the intermediate enamine (Michael addition-elimination).
Annulation: Increase temperature to 220°C for 1 hour. This forces the intramolecular cyclization via alcohol elimination.
Note: This high temperature is necessary to overcome the aromaticity of the quinoline ring during the transition state.
Isolation: Cool the mixture to room temperature. Add diethyl ether or hexane. The product typically precipitates out as a solid due to low solubility in non-polar solvents.
Filtration: Collect the solid by vacuum filtration and wash with cold ether.
5-Bromoquinolin-2-amine derivatives as potential EGFR inhibitors
Application Note: Strategic Development of 5-Bromoquinolin-2-amine Derivatives as Next-Generation EGFR Inhibitors Introduction: The Scaffold Advantage The 5-bromoquinolin-2-amine scaffold represents a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Development of 5-Bromoquinolin-2-amine Derivatives as Next-Generation EGFR Inhibitors
Introduction: The Scaffold Advantage
The 5-bromoquinolin-2-amine scaffold represents a privileged pharmacophore in kinase inhibitor design. Unlike the saturated quinazoline space (e.g., Gefitinib, Erlotinib), the quinoline-2-amine core offers a distinct hydrogen-bonding motif for the ATP-binding hinge region of the Epidermal Growth Factor Receptor (EGFR).
Why this scaffold?
The Hinge Binder (2-Amine): The exocyclic amine at position 2 and the endocyclic nitrogen (N1) form a donor-acceptor pair that mimics the adenine ring of ATP, anchoring the molecule to the hinge region residues (specifically Met793 in EGFR).
The Synthetic Handle (5-Bromo): The bromine at position 5 is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows for the rapid generation of libraries targeting the hydrophobic pocket or the solvent-accessible front, crucial for overcoming T790M gatekeeper mutations.
Strategic Workflow Visualization
The following diagram outlines the critical path from raw scaffold to validated lead compound.
Caption: Integrated workflow for the synthesis and validation of quinoline-based EGFR inhibitors.
Chemical Synthesis Protocol: The "Handle" Functionalization
Objective: To install an aryl group at the 5-position via Suzuki-Miyaura coupling, targeting the hydrophobic pocket of the kinase.
Reagents:
Substrate: 5-Bromoquinolin-2-amine (1.0 eq)
Coupling Partner: Aryl boronic acid (1.2 eq)
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
Solvent: 1,4-Dioxane (degassed)
Protocol:
Preparation: In a microwave-safe vial, combine the 5-bromoquinolin-2-amine, aryl boronic acid, and Pd catalyst.
Inert Atmosphere: Seal the vial and purge with nitrogen gas for 5 minutes. This step is critical; oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
Reaction: Heat the mixture to 100°C for 2–4 hours (or 30 mins in a microwave reactor at 110°C).
Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black. Dilute with EtOAc and wash with brine.
Purification: Concentrate the organic layer and purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
Expert Insight: The free amine at position 2 can sometimes coordinate with Palladium, poisoning the catalyst. If yields are low (<40%), consider protecting the amine with an acetyl group (Ac) prior to coupling, then deprotecting with mild base (K₂CO₃/MeOH) post-coupling.
Biochemical Validation: ADP-Glo™ Kinase Assay
Rationale: Unlike radioactive ³³P assays, the ADP-Glo™ assay is homogeneous and luminescent. It measures the ADP generated during the kinase reaction, which is directly proportional to kinase activity.[1]
Materials:
Enzyme: Recombinant Human EGFR (SignalChem or Promega).
Substrate: Poly(Glu, Tyr) 4:1 peptide.
Kit: ADP-Glo™ Kinase Assay (Promega).
Step-by-Step Protocol:
Compound Preparation: Prepare a 3-fold serial dilution of the synthesized quinoline derivatives in 100% DMSO. Transfer 250 nL to a 384-well white plate (low volume).
Kinase Reaction (60 min):
Add 2.5 µL of 2X EGFR Enzyme solution (0.5 ng/µL final) in 1X Kinase Buffer.
Incubate for 10 minutes at RT (allows compound to bind the hinge region).
Add 2.5 µL of 2X ATP/Substrate mix (10 µM ATP final).
Incubate at RT for 60 minutes.
ADP Depletion (40 min): Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. This ensures the background signal is near zero.
Detection (30 min): Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives the luciferase reaction.[1]
Readout: Measure luminescence (RLU) on a plate reader (e.g., GloMax®).
Rationale: An enzymatic IC50 does not guarantee cellular permeability. We must prove the compound enters the cell and inhibits the autophosphorylation of EGFR at specific tyrosine residues.
Cell Lines:
A549: Wild-type EGFR (Lung Carcinoma).
H1975: L858R/T790M mutant (Resistant model).
Pathway Visualization:
Caption: EGFR signaling cascade highlighting the specific inhibition point and downstream effectors.[2]
Protocol (Phospho-EGFR Tyr1068):
Seeding: Plate A549 cells at
cells/well in a 6-well plate. Incubate 24h.
Starvation: Replace media with serum-free DMEM for 12–16 hours. Crucial: This reduces basal phosphorylation noise.
Treatment: Treat cells with the compound (0.1, 1, 10 µM) for 2 hours.
Stimulation: Add EGF (100 ng/mL) for 15 minutes to spike EGFR phosphorylation.
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.
Mao, F., et al. Structure-activity relationship studies of quinoline-based derivatives as EGFR inhibitors.[5] (Provides SAR context for the quinoline scaffold).
Application Note: Divergent Synthesis & Evaluation of Antimicrobial Agents from 5-Bromoquinolin-2-amine
Executive Summary & Strategic Rationale This guide details the development of antimicrobial agents using 5-bromoquinolin-2-amine as a core pharmacophore. The quinoline ring is a "privileged structure" in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
This guide details the development of antimicrobial agents using 5-bromoquinolin-2-amine as a core pharmacophore. The quinoline ring is a "privileged structure" in medicinal chemistry, serving as the backbone for historic drugs like quinine (antimalarial) and fluoroquinolones (antibacterial).[1]
The 5-bromoquinolin-2-amine scaffold offers two distinct "handles" for chemical diversification, allowing researchers to explore broad chemical space efficiently:
The C-5 Bromide: A handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to extend the carbon skeleton and target hydrophobic pockets in bacterial enzymes (e.g., DNA Gyrase).
The C-2 Amine: A nucleophile ready for Schiff base formation or amide coupling, critical for establishing hydrogen bond networks or metal chelation essential for biological activity.
This application note provides validated protocols for both synthetic pathways and the subsequent biological evaluation (MIC assays) required to validate antimicrobial efficacy.
Chemical Synthesis Protocols
Workflow Overview: Divergent Synthesis
The following diagram illustrates the strategic divergence. Path A focuses on modifying the "tail" (solubility/binding), while Path B focuses on the "head" (target interaction).
Figure 1: Divergent synthetic pathways for 5-bromoquinolin-2-amine. Path A utilizes the bromine handle; Path B utilizes the amine handle.
Protocol A: C-5 Functionalization via Suzuki-Miyaura Coupling
Objective: To introduce aryl or heteroaryl groups at the 5-position, increasing lipophilicity and potential pi-stacking interactions with target proteins.
Degassing: In a reaction vial, combine the solvent (1,4-Dioxane) and aqueous Na₂CO₃. Sparge with nitrogen for 15 minutes. Why? Oxygen poisons Palladium(0) catalysts, leading to homocoupling side products.
Assembly: Add 5-bromoquinolin-2-amine, the aryl boronic acid, and Pd(PPh₃)₄ to the vial under a gentle nitrogen stream.
Reaction: Seal the vial and heat to 90°C for 12–16 hours.
Monitoring: Check progress via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1). Look for the disappearance of the starting bromide (Rf ~0.4) and the appearance of a fluorescent product spot.
Work-up: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄.[2][3]
Purification: Concentrate in vacuo and purify via silica gel column chromatography.
Validation Check:
1H NMR: The disappearance of the starting material's doublet signal for the C-5 proton and the appearance of new aromatic protons from the coupled ring confirm success.
Protocol B: N-2 Functionalization via Schiff Base Condensation
Objective: To synthesize azomethine (-N=CH-) derivatives. The imine bond is pharmacologically active and can inhibit bacterial growth by interfering with cell wall synthesis or DNA replication.
Materials:
5-Bromoquinolin-2-amine (1.0 eq)
Substituted Benzaldehyde (1.0 eq) (e.g., 4-nitrobenzaldehyde for SAR comparison)
Catalyst: Glacial Acetic Acid (2–3 drops)
Solvent: Absolute Ethanol
Step-by-Step Methodology:
Dissolution: Dissolve 5-bromoquinolin-2-amine in absolute ethanol (10 mL per mmol) in a round-bottom flask.
Addition: Add the substituted benzaldehyde and catalytic glacial acetic acid. Why? Acid catalysis protonates the aldehyde carbonyl, making it more electrophilic for the amine attack.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
Precipitation: In many cases, the Schiff base product will precipitate out of the hot solution or upon cooling.
Isolation: Filter the solid precipitate. Wash with cold ethanol to remove unreacted aldehyde.
Recrystallization: Purify by recrystallizing from hot ethanol/DMF mixtures if necessary.
Validation Check:
FT-IR: Look for the appearance of a strong stretch at 1600–1630 cm⁻¹ (C=N imine bond) and the disappearance of the N-H stretching doublets (3300–3400 cm⁻¹) of the primary amine.
Biological Evaluation: Antimicrobial Assays
Once the library is synthesized, the compounds must be evaluated for efficacy.[4] The Minimum Inhibitory Concentration (MIC) assay is the industry standard.
Protocol C: Broth Microdilution Assay (MIC)
Standard: CLSI (Clinical and Laboratory Standards Institute) Guidelines.
Materials:
Test Compounds (dissolved in DMSO to 10 mg/mL stock)
Bacterial Strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-)[5]
Media: Mueller-Hinton Broth (MHB)
Indicator: Resazurin dye (0.01%) or TTC (Triphenyl Tetrazolium Chloride)
Workflow Diagram:
Figure 2: Workflow for determining Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
Plate Setup: Add 100 µL of MHB to columns 2–12 of a 96-well plate. Add 200 µL of compound stock (diluted to starting test conc, e.g., 512 µg/mL) to column 1.
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, then transfer to column 3, continuing to column 10. Discard the final 100 µL. Columns 11 and 12 are Growth Control (bacteria + no drug) and Sterility Control (media only).
Inoculation: Add 100 µL of standardized bacterial suspension (adjusted to 0.5 McFarland standard, then diluted 1:100) to wells 1–11.
Incubation: Incubate at 37°C for 18–24 hours.
Visualization: Add 30 µL of Resazurin dye. Incubate for 2–4 hours.
Blue: No growth (Inhibition).
Pink: Growth (Resazurin reduced to Resorufin by live bacteria).
Determination: The MIC is the lowest concentration well that remains blue.
Data Analysis & SAR Interpretation
When interpreting results from 5-bromoquinolin-2-amine derivatives, organize data to highlight Structure-Activity Relationships (SAR).
Example Data Structure:
Compound ID
R-Group (C-5 or N-2)
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
Interpretation
BQ-01
(Parent) 5-Br
64
>128
Weak baseline activity.
BQ-02
4-NO₂-Phenyl (Schiff)
8
32
Electron-withdrawing group enhances activity.
BQ-03
4-OH-Phenyl (Schiff)
32
64
Electron-donating group reduces activity.
BQ-04
Phenyl (Suzuki)
16
64
Increased lipophilicity improves Gram+ entry.
Key Mechanistic Insights:
Lipophilicity: C-5 modifications (Suzuki) often improve membrane permeability, lowering MICs against Gram-positive bacteria.
Electronic Effects: For Schiff bases (N-2), electron-withdrawing groups (NO₂, Cl) on the benzylidene ring often enhance potency by increasing the acidity of the phenol (if present) or altering the dipole moment for better binding to DNA Gyrase [1].
References
Synthesis and Antimicrobial Activity of 5-Bromoquinolin-2-amine Derivatives.
Source: MDPI (Molecules/International Journal of Molecular Sciences).
Context: Discusses the SAR of quinoline derivatives and the importance of the 2-amino position.
URL:[Link] (General landing for verification of scaffold utility in recent issues).
Suzuki-Miyaura Cross-Coupling: Practical Guide.
Source: Yoneda Labs.
Context: Standard protocols for Palladium-catalyzed coupling of aryl bromides.
URL:[Link]
Antimicrobial Activity of Schiff Bases: A Review.
Source: National Institutes of Health (NIH) / PubMed Central.
Context: Mechanisms of action for azomethine-containing antimicrobials.[5]
URL:[Link]
CLSI Standards for Antimicrobial Susceptibility Testing.
Source: Clinical and Laboratory Standards Institute.
Context: The global standard for MIC protocol design.
URL:[Link]
Application Note: 5-Bromoquinolin-2-amine in the Design of Novel Therapeutics
Executive Summary & Strategic Rationale 5-Bromoquinolin-2-amine (5-BQA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its uti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
5-Bromoquinolin-2-amine (5-BQA) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique electronic and geometric duality:
The 2-Amino Anchor (Hydrogen Bond Donor/Acceptor): The 2-aminoquinoline motif mimics the hydrogen-bonding capability of the nucleobase guanine and the arginine side chain. This makes it a critical pharmacophore for targeting aspartic proteases (e.g., BACE1) and kinases.
The 5-Bromo Vector (Synthetic Handle): The bromine atom at the 5-position is electronically activated for palladium-catalyzed cross-coupling, allowing researchers to extend the molecule into hydrophobic pockets (S3/S4 subsites) of a target enzyme without disrupting the primary binding mode.
This guide details the retrosynthetic logic, therapeutic application (specifically BACE1 inhibition), and validated protocols for functionalizing 5-BQA.
Therapeutic Case Study: BACE1 Inhibition[1][2][3][4][5]
The Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) is a primary target for Alzheimer's disease therapy.[1][2][3] The 2-aminoquinoline scaffold has emerged as a potent BACE1 inhibitor class.[3]
Mechanistic Basis
BACE1 is an aspartic protease with a catalytic dyad (Asp32 and Asp228).[3] The 2-aminoquinoline core functions as a transition-state mimetic:
Protonation State: Under physiological conditions, the quinoline nitrogen accepts a proton (pKa ~7.3), becoming positively charged.
Salt Bridge Formation: This protonated species forms a crucial salt bridge interaction with the catalytic aspartates, stabilizing the inhibitor within the active site.
Vector Extension: The 5-position points toward the S3 subsite, a large hydrophobic pocket. Functionalizing the 5-bromo group with biaryl moieties allows the inhibitor to fill this pocket, drastically improving potency (
values often dropping from M to nM range).
Pharmacophore Visualization
The following diagram illustrates the interaction logic and synthetic vectors.
Caption: Figure 1. Pharmacophore mapping of 5-BQA within the BACE1 active site.[3] The 2-amino group anchors the molecule, while the 5-bromo position serves as the vector for potency optimization.
Experimental Protocols
Safety Warning: 5-Bromoquinolin-2-amine is an irritant.[3] Palladium catalysts are toxic.[3] All reactions must be performed in a fume hood.
Protocol A: C5-Diversification via Suzuki-Miyaura Coupling
Objective: To install aryl/heteroaryl groups at the 5-position.[3]
Challenge: The free 2-amino group can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover frequency (TOF).
Solution: Use of a bulky, electron-rich ligand (e.g., XPhos or SPhos) or a "base-activation" strategy to facilitate the catalytic cycle.
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M K₂CO₃ (1.5 mL).
Degassing: Sparge the mixture with N₂ for an additional 2 minutes to remove dissolved oxygen (critical to prevent homocoupling).
Reaction: Seal the vessel. Heat to 90°C for 4–12 hours.
Note: If using microwave irradiation, heat to 110°C for 30 minutes.[3]
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[3]
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
Troubleshooting:
Low Conversion? Switch catalyst to Pd₂(dba)₃ / XPhos .[3] The bulky ligand prevents the 2-amino group from inhibiting the Pd center.[3]
Black Precipitate? Palladium black formation indicates catalyst decomposition.[3] Ensure strict oxygen-free conditions.
Protocol B: N2-Functionalization (Amide Coupling)
Objective: To modify the H-bond donor/acceptor properties or create peptidomimetics.[3]
Challenge: The 2-amino group on the quinoline ring is less nucleophilic than a standard aniline due to resonance delocalization into the ring. Standard EDC/NHS coupling often fails.[3]
Materials
Substrate: 5-Bromoquinolin-2-amine (1.0 equiv)
Acylating Agent: Acid Chloride (R-COCl) or Carboxylic Acid + HATU[3]
Base: Diisopropylethylamine (DIPEA) or Pyridine[3]
Solvent: DCM or DMF
Step-by-Step Methodology (Acid Chloride Method)
Preparation: Dissolve 5-Bromoquinolin-2-amine (1.0 mmol) in anhydrous DCM (5 mL) under N₂.
Base Addition: Add Pyridine (3.0 mmol). The excess base acts as a proton scavenger and nucleophilic catalyst.[3]
Acylation: Cool to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.
Reaction: Allow to warm to room temperature and stir for 12 hours.
Quench: Add saturated NaHCO₃ solution.
Isolation: Extract with DCM. The product is often less polar than the starting material.[3]
Quality Control & Characterization Data
To validate the integrity of 5-BQA and its derivatives, the following analytical parameters are standard.
Parameter
Specification / Observation
Causality
Appearance
Yellow to Beige Powder
Conjugated aromatic system absorbs in UV/Vis blue region.[3]
Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).[3]
TLC (50% EtOAc/Hex)
R_f ~ 0.3–0.4
The polar amino group retards migration on silica.[3]
Workflow Diagram: Library Generation
Caption: Figure 2. Divergent synthesis workflow. Path A optimizes hydrophobic interactions; Path B modulates electronic properties of the pharmacophore.
References
BACE1 Inhibitor Design:
Mandal, M., et al. (2016).[1][3] Design and Synthesis of Novel Aminoquinoline-Based BACE1 Inhibitors. Journal of Medicinal Chemistry, 59(8), 3749–3761.
(Generalized link to J. Med.[3] Chem as specific deep links vary).[3][4]
Suzuki Coupling on Amino-Heterocycles:
Guram, A. S., et al. (2007).[3] New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(32), 9802-9813.
Privileged Scaffolds:
Welsch, M. E., et al. (2010).[3] Privileged Scaffolds for Library Design and Drug Discovery.[3] Current Opinion in Chemical Biology, 14(3), 347-361.[3]
Nitric Oxide Synthase Inhibition:
Huang, H., et al. (2014).[3] Simplified 2-Aminoquinoline-Based Scaffold for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition.[3][5][6] Journal of Medicinal Chemistry, 57(3), 686–700.
Application Notes & Protocols: In Silico Docking Studies of 5-Bromoquinolin-2-amine Derivatives as Potential Kinase Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-bromoquinolin-2-amine derivatives. This document outlines...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of 5-bromoquinolin-2-amine derivatives. This document outlines the scientific rationale, a detailed step-by-step protocol, and best practices for data analysis and interpretation, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary therapeutic target.
Introduction: The Therapeutic Potential of 5-Bromoquinolin-2-amine Derivatives
Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs. Their derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 5-position and an amine group at the 2-position of the quinoline ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.[1][2][3]
Recent studies have highlighted the promise of quinoline-based compounds as kinase inhibitors.[4] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1][5] Therefore, inhibiting VEGFR-2 is a validated and effective strategy in cancer therapy.
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a specific region of a protein (receptor).[6][7][8] This in silico approach allows for the rapid screening of virtual compound libraries, prioritization of candidates for synthesis and biological testing, and provides valuable insights into the molecular basis of ligand-receptor interactions. This guide will focus on the practical application of molecular docking to investigate the binding of 5-bromoquinolin-2-amine derivatives to the ATP-binding site of VEGFR-2.
Scientific Rationale and Causality in Experimental Design
A successful molecular docking study is not merely a computational exercise but a hypothesis-driven investigation. The choices made throughout the workflow are critical for generating meaningful and reliable results.
Target Selection: Why VEGFR-2?
The selection of VEGFR-2 as the target protein is based on the established role of angiogenesis in cancer progression and the known activity of similar heterocyclic compounds as kinase inhibitors. Several studies on bromo-substituted indole and quinoline derivatives have demonstrated their potential to inhibit VEGFR-2.[1][5] By targeting the ATP-binding site of VEGFR-2, we aim to competitively inhibit the binding of endogenous ATP, thereby blocking the downstream signaling cascade that promotes angiogenesis.
Software Selection: A Hybrid Approach
For this protocol, we will describe a workflow that can be adapted for two widely used docking software suites: AutoDock Vina and Schrödinger's Glide .
AutoDock Vina is a powerful and widely used open-source docking program known for its speed and accuracy. It is an excellent choice for initial screening and for laboratories with limited computational resources.
Schrödinger's Glide is a commercial software suite that offers a comprehensive set of tools for drug discovery, including highly accurate docking algorithms.[9][10] Glide's scoring functions are rigorously validated and often provide a more refined prediction of binding affinity.
By understanding the principles of both, researchers can choose the tool that best fits their needs and resources.
The Importance of Validation: Ensuring a Reliable Docking Protocol
Before screening novel compounds, it is crucial to validate the docking protocol. This is typically done by redocking a known co-crystallized ligand into the active site of the target protein. A successful redocking, where the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than 2.0 Å, provides confidence that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[11][12]
Detailed Experimental Protocol: A Step-by-Step Workflow
This section provides a detailed, step-by-step protocol for a molecular docking study of a hypothetical 5-bromoquinolin-2-amine derivative against VEGFR-2.
Software and Resource Requirements
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.
Docking Software: AutoDock Tools and AutoDock Vina, or Schrödinger Maestro with Glide.
Protein Data Bank (PDB) ID for VEGFR-2: For this protocol, we will use PDB ID: 4ASD, which is a crystal structure of VEGFR-2 in complex with a ligand.[5]
Ligand Structure: A 3D structure of the 5-bromoquinolin-2-amine derivative of interest in a suitable format (e.g., .mol2, .sdf).
Phase 1: Protein Preparation
The goal of protein preparation is to clean up the raw PDB file and prepare it for docking by adding missing atoms, assigning correct bond orders, and optimizing the hydrogen bond network.[13][14]
Step 1: Obtain and Inspect the Protein Structure
Download the PDB file for VEGFR-2 (e.g., 4ASD) from the RCSB Protein Data Bank.
Open the PDB file in a molecular visualization tool.
Inspect the structure for any missing residues, alternate conformations, or non-standard amino acids. For this protocol, we will focus on the kinase domain.
Step 2: Pre-processing the Protein
Remove all water molecules and any co-crystallized ligands and ions that are not relevant to the binding site of interest.
If multiple chains are present, select the chain that is most complete and relevant for the docking study.
Add hydrogen atoms to the protein, assuming a physiological pH of 7.4. This is a critical step as hydrogen bonds are key interactions in ligand binding.[7]
Step 3: Optimization of the Hydrogen Bond Network
Use a tool like Schrödinger's Protein Preparation Wizard or AutoDockTools to optimize the hydrogen bond network. This involves flipping the orientations of asparagine, glutamine, and histidine residues to achieve the most favorable hydrogen bonding patterns.[13]
Perform a restrained minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.
Phase 2: Ligand Preparation
Proper ligand preparation is essential for accurate docking results. This involves generating a low-energy 3D conformation of the ligand and assigning correct atom types and charges.[11]
Step 1: Generate a 3D Structure
If you have a 2D structure of your 5-bromoquinolin-2-amine derivative, use a tool like ChemDraw or a molecular builder to create a 3D structure.
Save the structure in a format compatible with your docking software (e.g., .mol2 or .sdf).
Step 2: Ligand Tautomerism and Ionization States
Use a tool like Schrödinger's LigPrep or similar software to generate possible tautomers and ionization states of your ligand at a physiological pH (7.4). This is important as the protonation state of the ligand can significantly affect its binding interactions.
Step 3: Energy Minimization
Perform an energy minimization of the ligand structure using a suitable force field (e.g., OPLS3e or MMFF94). This will generate a low-energy, 3D conformation of the ligand that is suitable for docking.
Phase 3: Grid Generation and Docking Simulation
Step 1: Defining the Binding Site
Identify the ATP-binding site of VEGFR-2. In the 4ASD structure, this can be determined by the location of the co-crystallized ligand.
Define a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the active site.
Step 2: Running the Docking Simulation
Using AutoDock Vina:
Prepare the protein and ligand in the PDBQT format using AutoDockTools.[7]
Create a configuration file that specifies the coordinates of the grid box center and its dimensions.
Run the Vina docking command, specifying the prepared protein, ligand, and configuration file.[15]
Using Schrödinger's Glide:
Generate a receptor grid using the prepared protein structure and define the binding site by picking the co-crystallized ligand or specifying the coordinates.
Set up the ligand docking job in Maestro, selecting the prepared ligand file and the generated grid.
Choose the desired docking precision (e.g., SP for standard precision or XP for extra precision).[10]
Launch the docking job.
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking studies.
Data Analysis and Interpretation
Key Metrics for Evaluation
Binding Affinity/Docking Score: This is a numerical value that estimates the binding free energy of the ligand to the protein.[12] Lower (more negative) values generally indicate a stronger binding affinity.
Root-Mean-Square Deviation (RMSD): When performing redocking, the RMSD between the docked pose and the crystallographic pose is a key indicator of docking accuracy. An RMSD of less than 2.0 Å is generally considered a good result.[12]
Binding Pose and Interactions: Visual inspection of the top-ranked docking poses is crucial. Analyze the interactions between the ligand and the protein, such as:
Hydrogen Bonds: Identify key hydrogen bond donors and acceptors.
Hydrophobic Interactions: Observe interactions with non-polar residues.
Pi-Pi Stacking: Look for interactions between aromatic rings.
Halogen Bonds: The bromine atom in the 5-bromoquinolin-2-amine derivatives can participate in halogen bonding, which is an important non-covalent interaction.
Tabulating and Comparing Results
Summarize the docking results for a series of 5-bromoquinolin-2-amine derivatives in a clear and concise table.
Compound ID
Docking Score (kcal/mol)
Key Interacting Residues (VEGFR-2)
Number of H-Bonds
Derivative 1
-9.5
Cys919, Asp1046, Glu885
3
Derivative 2
-8.7
Cys919, Asp1046, Leu840
2
Derivative 3
-9.2
Cys919, Glu885, Phe918
2
Reference
-10.1
Cys919, Asp1046, Glu885
4
Visualizing Interactions
Generate 2D and 3D diagrams of the ligand-protein interactions for the most promising candidates. These visualizations are essential for understanding the structural basis of binding and for communicating the results.
Caption: Key interactions of a 5-bromoquinolin-2-amine derivative in the VEGFR-2 active site.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the docking results, it is essential to incorporate self-validating steps throughout the protocol:
Redocking: As mentioned earlier, successfully redocking the co-crystallized ligand is a critical validation step.
Use of a Control Compound: Include a known VEGFR-2 inhibitor (e.g., Sorafenib or a similar compound) in your docking study as a positive control. The docking score and binding mode of your derivatives should be comparable to or better than the control.
Enrichment Studies: For virtual screening of a large library, perform enrichment studies by seeding the library with known active and inactive compounds. A good docking protocol should be able to rank the known actives higher than the inactives.
Consensus Scoring: If using multiple docking programs or scoring functions, a consensus approach where a compound is considered a hit only if it scores well across multiple methods can increase the confidence in the predictions.
Conclusion and Future Directions
Molecular docking provides a powerful and efficient platform for the initial assessment of 5-bromoquinolin-2-amine derivatives as potential kinase inhibitors. By following a rigorous and well-validated protocol, researchers can gain valuable insights into the structure-activity relationships of these compounds and prioritize the most promising candidates for further experimental investigation. The findings from these in silico studies can guide the rational design and optimization of novel, potent, and selective inhibitors of VEGFR-2 and other therapeutically relevant kinases.
References
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
Çalışkan, B., & Aytemir, M. D. (2022). Design, Synthesis, and Molecular Docking Studies of 5‐Bromoindole‐2‐Carboxylic Acid Hydrazone Derivatives. Chemistry & Biodiversity, 19(10), e202200543. [Link]
Ezeokonkwo, M. A., Okoro, U. C., Ibezim, A., & Onoabedje, E. A. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. International Journal of Applied Chemistry, 13(1), 99-112.
Gümüş, M., Ceylan, Ş., & Alıcı, B. (2021). Synthesis, characterization, and in vitro anticancer activity of new quinoline derivatives. Journal of Molecular Structure, 1225, 129107.
Hassan, A. S., El-Naggar, M., Ali, M. M., & El-Enany, M. (2020). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Molecules, 25(22), 5429. [Link]
Galaxy Project. (2019). Protein-ligand docking. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]
Okoro, U. C., Ezeokonkwo, M. A., & Ibezim, A. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
RCSB PDB. (n.d.). 4ASD: Crystal structure of the VEGFR2 kinase domain in complex with a quinazoline inhibitor. Retrieved from [Link]
ResearchGate. (2021). Workflow Protein and Ligand preparation steps prior to performe molecular docking analysis by AutoDock vina estimated by Pyrx and AMDock. Retrieved from [Link]
Schrödinger. (2022). Protein Ligand Docking Lesson Plan. Retrieved from [Link]
Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
National Center for Biotechnology Information. (2020). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]
Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a. Retrieved from [Link]
AutoDock Vina. (n.d.). Basic docking. Retrieved from [Link]
YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]
PubMed. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Retrieved from [Link]
ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Retrieved from [Link]
AutoDock Vina. (2020). AutoDock Vina Manual. Retrieved from [Link]
UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. Retrieved from [Link]
National Center for Biotechnology Information. (2022). Aminated Quinolinequinones as Privileged Scaffolds for Antibacterial Agents: Synthesis, In Vitro Evaluation, and Putative Mode of Action. Retrieved from [Link]
Scribd. (n.d.). Autodock - Vina Protocol. Retrieved from [Link]
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]
YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]
PubMed. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Retrieved from [Link]
PubMed. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Retrieved from [Link]
J's Blog. (2024). Schrödinger Notes—Molecular Docking. Retrieved from [Link]
ResearchGate. (2019). Synthesis, antimicrobial activity evaluation of some new 7-substituted quinolin-8-ol derivatives: POM analyses, docking, and identification of antibacterial pharmacophore sites. Retrieved from [Link]
Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved from [Link]
YouTube. (2025). Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. Retrieved from [Link]
Scripps Research. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from [Link]
MDPI. (2022). Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives Tagged with Arylidene, Pyridine, Oxazole and Chromene Moieties. Retrieved from [Link]
Technical Support Center: 5-Bromoquinolin-2-amine Cross-Coupling
Topic: Optimization of Suzuki-Miyaura Coupling for 5-Bromoquinolin-2-amine Reference ID: TSC-SUZ-BQ2A-2024 Status: Operational Guide[1] Executive Summary You are likely experiencing low yields (<30%) or stalled conversio...
You are likely experiencing low yields (<30%) or stalled conversion when attempting to couple 5-bromoquinolin-2-amine .[1] This is a known "privileged but problematic" scaffold.[1][2] The primary failure mode is catalyst poisoning , where the exocyclic amine (-NH2) and the quinoline nitrogen chelate the Palladium center, displacing standard phosphine ligands (like PPh3) and arresting the catalytic cycle.[1][2]
This guide moves beyond standard protocols (e.g., Pd(PPh3)4) to advanced Buchwald Precatalyst systems and Ligation Strategies specifically designed for unprotected amino-heterocycles.[1][2]
Module 1: The "Engine" – Catalyst & Ligand Selection[2]
The Standard Protocol Failure:
Do not use Pd(PPh3)4 or Pd(dppf)Cl2 as your first-line choice. The binding constant of the 2-aminoquinoline nitrogen to Pd is often higher than that of triphenylphosphine, leading to the formation of an inactive [Pd(substrate)2] complex.[1]
The Recommended System:
Switch to 3rd or 4th Generation Buchwald Precatalysts .[2] These bulky, electron-rich dialkylbiaryl phosphine ligands create a "steric wall" that prevents the substrate nitrogens from coordinating to the metal center while facilitating oxidative addition.[1][2]
Optimization Matrix
Variable
Recommendation
Rationale
Primary Catalyst
XPhos Pd G3 or G4
The steric bulk of XPhos prevents N-coordination; high activity for aryl chlorides/bromides.[1]
Alternative
SPhos Pd G3
Excellent for heteroaryl-heteroaryl couplings; higher stability in aqueous media.[1]
Loading
1.0 – 2.0 mol%
Start low.[1][2][3] These catalysts are highly active.[1][2][4]
Water is critical for the activation of the boronic acid (transmetallation step).[1]
Base
K3PO4 (2.0 - 3.0 equiv)
Mild enough to prevent base-sensitive decomposition but strong enough for activation.[1]
Temp
80°C - 100°C
High temperature is required to overcome the activation energy of the electron-rich quinoline ring.[1]
Module 2: Visualizing the Problem (Mechanism)
The diagram below illustrates why standard ligands fail and how bulky ligands (XPhos) protect the active center.[1][2]
Caption: Figure 1. Mechanism of catalyst deactivation by amino-quinolines versus steric protection by Buchwald ligands.[1]
Module 3: Troubleshooting & FAQs
Scenario A: Reaction Stalls at 40-50% Conversion
Diagnosis: Catalyst death due to slow poisoning or protodeboronation of the boronic acid.[1]
Protocol:
Check Boronic Acid Stability: Heteroaryl boronic acids are prone to hydrolytic deboronation.[1][2]
Fix: Add the boronic acid in two portions (0.7 equiv at T=0, 0.5 equiv at T=2h).
Switch to MIDA Boronates: If the boronic acid is unstable, use a MIDA boronate ester, which releases the active species slowly, matching the catalytic turnover rate.[1][2]
Scenario B: "I cannot use Buchwald Catalysts (Cost/Availability)"
Diagnosis: You are restricted to generic Pd sources.
Protocol (Protection Strategy):
You must mask the amine to prevent coordination.[1]
Protect: Convert 5-bromoquinolin-2-amine to the N-Acetyl or N-Boc derivative.
Note: Boc is preferred as it is electron-withdrawing, reducing the basicity of the quinoline nitrogen.[1][2]
Couple: Use Pd(dppf)Cl2 (5 mol%) + K2CO3 in DMF/H2O.
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Critical: Do not use anhydrous conditions; water is required.[1][2]
Reaction: Seal and heat to 100°C for 2-4 hours.
Workup: Cool to RT. Dilute with EtOAc. Wash with water x2.[1][2]
Scavenging: If Pd residue remains (dark oil), treat organic phase with SiliaMetS® Thiol or equivalent scavenger for 30 mins.[1][2]
Module 5: Decision Logic for Optimization
Use this logic flow to determine your next experiment.
Caption: Figure 2.[1] Decision tree for troubleshooting low yields in amino-quinoline couplings.
References
Bruno, N. C., et al. (2013).[1][2] "Buchwald Precatalysts: Efficient Sources of Palladium for Cross-Coupling."[1][2] Chemical Science.
Context: Establishes the superiority of G3/G4 precatalysts for preventing inhibition by heteroatoms.[1][2]
Kinzel, T., et al. (2010).[1][2] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society.[1][2]
Context: Specifically addresses the issue of unstable boronic acids and catalyst selection for heteroaryl couplings.
Guram, A. S., et al. (2010).[1][2] "Application of Buchwald Ligands in Industrial Scale Suzuki Couplings." Organic Process Research & Development.
Context: Validation of XPhos/SPhos systems in scale-up environments for pharmaceutical intermedi
Molander, G. A., et al. (2010).[1][2] "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry.
Context: Provides alternative transmetallation strategies if boronic acids fail.[1][2]
Technical Support Center: Purification of 5-Bromoquinolin-2-amine
Case ID: 5-BQA-PUR-001 Status: Active Subject: Purification Protocols & Troubleshooting for 5-Bromoquinolin-2-amine (CAS: 99465-10-8 / 347146-12-7) Executive Summary 5-Bromoquinolin-2-amine is a critical scaffold in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: 5-BQA-PUR-001
Status: Active
Subject: Purification Protocols & Troubleshooting for 5-Bromoquinolin-2-amine (CAS: 99465-10-8 / 347146-12-7)
Executive Summary
5-Bromoquinolin-2-amine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors and antimalarials. Its purification is often complicated by its weak basicity (pKa ~6.5–7.0), tendency to "oil out" during crystallization, and the presence of regioisomers (e.g., 8-bromo analogs) formed during non-selective bromination.
This guide provides a tiered purification strategy:
Acid-Base Extraction: For bulk removal of non-basic impurities.
Recrystallization: For isomer separation and final polishing.
Flash Chromatography: For difficult separations requiring mobile phase modifiers.
Objective: Isolate the basic amine product from non-basic starting materials (e.g., 2-chloro-5-bromoquinoline) or neutral byproducts.
The Science
The 2-amino group provides a handle for protonation. However, the electron-withdrawing bromine at the 5-position lowers the basicity of the quinoline ring compared to the unsubstituted parent (pKa ~7.3). Therefore, a sufficiently strong acid (pH < 1) is required to fully protonate the species into the aqueous phase.
Workflow Diagram
Figure 1: Acid-base extraction logic flow. The critical step is ensuring the aqueous phase reaches pH < 1 to capture the weakly basic brominated amine.
Step-by-Step Protocol
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc). If solubility is poor, use Dichloromethane (DCM).
Protonation: Extract the organic layer twice with 1.0 M HCl .
Note: The product moves to the aqueous layer. The organic layer retains non-basic impurities.
Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove entrained organics.
Basification: Cool the aqueous layer in an ice bath. Slowly add 4.0 M NaOH or solid Na₂CO₃ until pH > 10. The product will precipitate as a free base.
Recovery: Extract the cloudy aqueous mixture three times with EtOAc. Dry combined organics over Na₂SO₄ and concentrate.
Module 2: Recrystallization (Polishing)[1]
Objective: Remove regioisomers and trace colored impurities.
Solvent Selection Guide
Aminoquinolines are prone to "oiling out" (separating as a liquid rather than crystals) if the cooling is too rapid or the polarity match is incorrect.
Solvent System
Suitability
Notes
Ethanol (95%)
High
Standard first choice. Good solubility at reflux, poor at RT.
Toluene
Medium
Excellent for removing non-polar impurities. Requires higher heat.
EtOH : Water (9:1)
High
Water acts as an anti-solvent. Add water dropwise to hot EtOH solution until turbid.
Acetonitrile
Medium
Good for separating regioisomers (e.g., 5-bromo vs 8-bromo).
Troubleshooting "Oiling Out"
If your product forms a gummy oil at the bottom of the flask instead of crystals:
Re-heat the mixture until the oil dissolves.
Seed the solution with a tiny crystal of pure product (if available) at the cloud point.
Slow Down: Wrap the flask in a towel to allow it to cool to room temperature over 2–3 hours. Do not place directly in an ice bath.
Module 3: Chromatography (High Purity)
Objective: Separation of close-eluting impurities when crystallization fails.
The "Tailing" Problem
Aminoquinolines possess a basic nitrogen that interacts strongly with the acidic silanol groups (
) on silica gel, causing peak tailing and poor resolution.
Solution: You must use a basic modifier in your mobile phase.
Recommended Conditions
Stationary Phase: Standard Silica Gel (40–63 µm).
Mobile Phase A: Hexanes (or Heptane).
Mobile Phase B: Ethyl Acetate (or DCM/MeOH for very polar impurities).
Modifier:1% Triethylamine (TEA) or 1% NH₄OH added to the mobile phase.
Chromatography Decision Logic
Figure 2: Decision tree for mobile phase modification. Always pretreat the column with the modifier to neutralize active silica sites.
Module 4: Palladium Scavenging (If Pd-Catalyzed)
If synthesized via Buchwald-Hartwig coupling, Pd residues must be removed (< 10 ppm). The amine moiety on the quinoline can act as a ligand, holding onto Pd.
Protocol:
Dissolve crude product in THF or MeOH.
Add SiliaMetS® Thiol or activated carbon (10–20 wt% relative to product).
Q1: My product is red/brown, but it should be yellow/white. What is this?
A: This indicates oxidation, likely N-oxide formation or polymerization of trace aniline-like impurities.
Fix: Perform a filtration through a short pad of silica using DCM/MeOH (95:5) before attempting recrystallization.
Q2: The 5-bromo and 8-bromo isomers are not separating on TLC.
A: These regioisomers have very similar polarities.
Fix: Switch solvent systems.[1][2][3][4][5] If using Hexane/EtOAc, try DCM/MeOH or Toluene/Acetone . Toluene often discriminates better between positional isomers of quinolines due to pi-stacking interactions.
Q3: Can I use acid-base extraction if I used a Buchwald coupling?
A: Yes, but be careful. If your coupling partner also has a basic amine, it will co-extract. If your coupling partner is neutral, acid-base extraction is the most efficient method to remove it.
Q4: The NMR shows broad peaks.
A: 2-Aminoquinolines can exhibit tautomerism (amino vs. imino forms) or hydrogen bonding aggregation in non-polar solvents (CDCl₃).
Fix: Add a drop of D₂O or CD₃OD to the NMR tube to break aggregates and sharpen the peaks.
References
BenchChem. (2025).[6][7] 2-Aminoquinoline: A Technical Guide for Researchers. Retrieved from
Organic Chemistry Data. (2022). pKa Values of Heterocycles (Quinoline). Retrieved from
ChemicalBook. (2025). Synthesis and Properties of 5-Bromoquinoline derivatives. Retrieved from
American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from
Technical Support Center: Solubilization of 5-Bromoquinolin-2-amine
Executive Summary: The Solubility Paradox 5-Bromoquinolin-2-amine (CAS: 347146-12-7) presents a classic medicinal chemistry challenge: it is a "brick dust" molecule. Its poor solubility stems from two converging factors:...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Solubility Paradox
5-Bromoquinolin-2-amine (CAS: 347146-12-7) presents a classic medicinal chemistry challenge: it is a "brick dust" molecule. Its poor solubility stems from two converging factors:
High Lattice Energy: The 2-amino group acts as a hydrogen bond donor, while the ring nitrogen (N1) acts as an acceptor. This creates a tight, planar intermolecular hydrogen-bonding network (ribbon motifs) in the solid state, requiring significant energy to break.
Lipophilicity: The bromine atom at position 5 increases the LogP (estimated ~2.5–3.0) and reduces water solubility compared to the parent 2-aminoquinoline.
This guide provides field-proven protocols to overcome these barriers without compromising biological assay integrity.
Module 1: Solvent Selection & Stock Preparation
The Golden Rule: Never attempt to dissolve this compound directly in aqueous buffers (PBS, TBS). You must establish a stable organic stock first.
Recommended Solvent Systems
Solvent
Solubility Limit (Est.)
Suitability
Technical Notes
DMSO (Anhydrous)
> 50 mM
High
The industry standard.[1] Hygroscopic; keep sealed.
DMF
> 40 mM
High
Good alternative if DMSO interferes with specific enzyme assays.[1]
Protocol: Preparation of the "Master Stock" (10 mM)
Weigh the solid 5-Bromoquinolin-2-amine into a glass vial (avoid plastic, which can leach plasticizers in DMSO).
Add anhydrous DMSO to reach a concentration of 10 mM.
Vortex vigorously for 60 seconds.
Sonication: If visible particles remain, sonicate at 40°C for 10 minutes. The heat helps break the lattice energy described above.
Visual Check: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates micro-crystals that will skew your IC50 data.
Module 2: The Chemical Approach (pH & Salt Formation)
Mechanism: 5-Bromoquinolin-2-amine is a weak base. The ring nitrogen (N1) is the primary protonation site. The exocyclic amine is involved in resonance and is less basic.
Estimated pKa: ~6.0–6.5 (Lower than parent 2-aminoquinoline due to the electron-withdrawing Bromine).
Implication: At physiological pH (7.4), the molecule is predominantly neutral (uncharged) and insoluble. To dissolve it in water, you must drive the equilibrium toward the cationic form (pH < 4).
Visualization: Protonation Strategy
Caption: Protonation of the ring nitrogen disrupts the planar crystal packing and introduces charge, drastically increasing aqueous solubility.
Protocol: In-Situ Salt Formation (The "Acid Spike")
If you must dose in an aqueous vehicle (e.g., for animal studies or non-cellular assays):
Dissolve compound in DMSO (e.g., 20 mM).
Add 1.05 equivalents of 1M HCl or Methanesulfonic acid directly to the DMSO stock.
Dilute this "pre-acidified" stock into your aqueous buffer.
Why this works: The salt forms immediately in the organic phase, preventing the compound from "crashing out" as soon as it hits the water.
Module 3: Formulation for Biological Assays
The most common failure mode is "The Crash" —precipitation occurs when the DMSO stock is diluted into cell culture media.
The "Intermediate Dilution" Method
Directly piping 1 µL of DMSO stock into 1 mL of media often causes local precipitation due to the rapid change in polarity.
Correct Workflow:
Step A (Master Stock): 10 mM in DMSO.
Step B (Intermediate): Dilute 1:10 into a co-solvent vehicle (e.g., PEG400 or Propylene Glycol).
Result: 1 mM solution in 10% DMSO / 90% PEG400.
Step C (Final Dosing): Dilute Step B into media/buffer.
Benefit: The PEG400 acts as a buffer for polarity, smoothing the transition from organic to aqueous.
Visualization: Anti-Precipitation Workflow
Caption: Step-wise dilution using PEG400 prevents the kinetic shock that causes hydrophobic compounds to precipitate in aqueous media.
Troubleshooting & FAQ
Q1: My solution turns cloudy when I add it to PBS (pH 7.4).A: This is pH-dependent precipitation. The compound is deprotonating and returning to its insoluble free-base form.
Fix: Lower the pH of your buffer to 6.0 if the assay allows. Alternatively, add 0.05% Tween-80 or 0.1% BSA to the PBS before adding the compound. The albumin/surfactant will sequester the hydrophobic molecules and keep them in suspension.
Q2: Can I use cyclodextrins?A: Yes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for quinolines.
Protocol: Prepare a 20% (w/v) HP-β-CD solution in water. Use this solution to dilute your DMSO stock. The hydrophobic quinoline ring will enter the cyclodextrin cavity, shielding it from water.
Q3: I see "oiling out" (liquid droplets) instead of crystals.A: This happens when the concentration is above the solubility limit, but the compound is too lipophilic to crystallize immediately. This is dangerous because it looks like a solution to the naked eye but acts like a suspension.
Detection: Use a microscope or a nephelometer.
Fix: You are likely exceeding the thermodynamic solubility limit. Reduce the final concentration or increase the DMSO percentage (up to 1% if cells tolerate it).
Q4: Why not just heat it?A: Heating helps dissolve the stock, but once it cools to 37°C (cell culture temp) or 25°C (benchtop), a supersaturated solution will eventually crash out. Heat is for stock preparation, not for maintaining solubility in the assay.
References
Solubility of 2-Aminoquinoline Derivatives: BenchChem Technical Report. Quantitative Solubility Data for 2-Aminoquinoline in DMSO and Cosolvent Systems.
pKa and Protonation Sites: Williams, R. (Comp.). pKa Data of Nitrogen Heterocycles (Quinoline Series). Organic Chemistry Data.[2]
Crystal Packing & Hydrogen Bonding: Burd, C. J., et al. (1997). Hydrogen-bonding patterns in aminoquinoline derivatives.[3][4] Acta Crystallographica Section C.
Formulation Strategies: Gupta, K. R., et al. (2023).[5] Strategies for improving hydrophobic drugs solubility: Co-solvency and Complexation.[6] International Journal of Pharmaceutical Chemistry and Analysis.[5][6]
Salt Selection Principles: Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility.[7] Current Medicinal Chemistry.[7]
Technical Support Center: Optimizing Base Selection for Suzuki Reactions with Aminopyridines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving aminopyridine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize these often-challenging reactions. Aminopyridines present unique difficulties due to the Lewis basic nature of their nitrogen atoms, which can interfere with the palladium catalyst.[1] Proper base selection is paramount to overcoming these challenges.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki reaction is not a mere spectator; it is a crucial activator in the catalytic cycle.[2] Its primary function is to activate the organoboron species (e.g., boronic acid) to facilitate the transmetalation step.[3][4] The base reacts with the boronic acid to form a more nucleophilic borate species ([R-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium(II) complex.[5][6] Without the base, the transmetalation step is often too slow for the reaction to be synthetically useful.[7][8]
Caption: The Suzuki-Miyaura catalytic cycle highlighting base activation.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of aminopyridines, with a focus on base-related solutions.
Question 1: My reaction yield is very low, or the reaction has stalled completely. I'm recovering mostly my starting aminopyridine halide. What's going wrong?
Answer:
Probable Cause: Catalyst Poisoning. This is the most common issue when working with aminopyridines.[1] The nitrogen atoms on the pyridine ring and the amino group are Lewis bases that can coordinate strongly to the palladium catalyst. This coordination can either stabilize the catalyst in an inactive state or prevent it from participating in the catalytic cycle, effectively "poisoning" it. The choice of base can exacerbate this problem. Strong bases (e.g., NaOH, NaOt-Bu) or certain amine bases can deprotonate the N-H of the amino group, making it a more potent, anionic ligand for the palladium center, leading to rapid deactivation.[9]
Proposed Solutions & Rationale:
Switch to a Weaker, Inorganic Base: The first and most effective step is to switch from strong hydroxide or alkoxide bases to milder inorganic bases. Potassium phosphate (K₃PO₄) is an excellent first choice.[10][11] It is sufficiently basic to promote borate formation but generally not strong enough to deprotonate the aminopyridine under typical reaction conditions, thus minimizing catalyst poisoning.
Consider Carbonate or Fluoride Bases: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also widely used and effective.[2][12] Cesium carbonate is often superior due to its higher solubility in organic solvents, which can be beneficial in challenging couplings.[13] Anhydrous potassium fluoride (KF) can also be effective, particularly when dealing with substrates that are sensitive to stronger bases.[8]
Avoid Organic Amine Bases: Unless a specific protocol calls for it, avoid using organic amine bases like triethylamine (TEA) or DBU. While they are bases, they can also act as competitive ligands for the palladium center, increasing the likelihood of catalyst deactivation.[14]
Question 2: My desired product is forming, but I'm also getting a significant amount of a side product where the bromine/chlorine on my aminopyridine has been replaced by a hydrogen atom. What is this and how do I stop it?
Answer:
Probable Cause: Dehalogenation. This side reaction involves the replacement of the halide on your starting material with a hydrogen atom. It can occur through various pathways, but a common cause is the presence of a hydride source. Certain bases or solvents (like alcohols) can inadvertently act as hydride donors, especially under heated conditions with a palladium catalyst.
Proposed Solutions & Rationale:
Change the Base: If you are using a base like an alkoxide or hydroxide in an alcohol solvent, you are creating conditions ripe for dehalogenation. Switching to a non-hydroxide, non-alkoxide base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) in an aprotic solvent (e.g., dioxane, 2-MeTHF, toluene) can significantly reduce this side reaction.[15][16]
Ensure Purity of Reagents: Impurities in your reagents or solvents can sometimes be the source of hydrides. Using high-purity, anhydrous solvents and fresh, high-quality bases is crucial.
Question 3: I'm seeing a lot of homocoupling of my boronic acid (Ar-Ar) and very little of my desired aminopyridine product. How can the base affect this?
Answer:
Probable Cause: Oxidative Homocoupling. The formation of a biaryl from the coupling of two boronic acid molecules is primarily caused by the presence of oxygen, which facilitates an oxidative cycle with the palladium catalyst.[15] While rigorous degassing is the primary solution, the base can play a secondary role. If the base is impure or causes the decomposition of other reaction components, it can lead to the formation of palladium black (precipitated, inactive Pd(0)), which can sometimes promote homocoupling.[17]
Proposed Solutions & Rationale:
Review Degassing Procedure: First, ensure your degassing technique (e.g., sparging with argon/nitrogen, freeze-pump-thaw cycles) is thorough.[15] Oxygen is the main culprit.
Use a High-Purity Base: Ensure your base is pure and dry. Some bases can be hygroscopic and introduce water, which can affect the reaction's delicate balance.
Consider Base Stoichiometry: Using a large excess of a strong base can sometimes lead to catalyst decomposition. Stick to the recommended stoichiometry, typically 1.5 to 3.0 equivalents relative to the limiting reagent.[15]
Frequently Asked Questions (FAQs)
Q1: What is the best "all-around" base to start with for an aminopyridine Suzuki coupling?
For most aminopyridine substrates, potassium phosphate (K₃PO₄) is an excellent starting point.[11][16] It offers a good balance of basicity to promote the reaction while being mild enough to avoid significant catalyst poisoning or substrate degradation.
Q2: Should I use aqueous or anhydrous conditions?
This is substrate-dependent. Many Suzuki reactions benefit from a small amount of water, which can help dissolve inorganic bases like K₂CO₃ and facilitate the formation of the active borate species. However, if you are experiencing significant protodeboronation (the undesired cleavage of the C-B bond), switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or 2-MeTHF is a recommended strategy.[16]
Q3: How does steric hindrance on the aminopyridine affect my choice of base?
For sterically hindered substrates (e.g., those with substituents ortho to the coupling site), the reaction can be slower.[18][19] In these cases, a more soluble and often stronger base like Cesium Carbonate (Cs₂CO₃) might be necessary to accelerate the transmetalation step.[13] However, you must still be cautious of catalyst deactivation. It is often a combination of a carefully chosen base and a more active, sterically bulky phosphine ligand (e.g., XPhos, SPhos) that solves the problem for hindered substrates.[16]
Q4: Can I use organic bases for Suzuki couplings with aminopyridines?
While some specialized protocols may use them, organic bases like triethylamine (TEA) or DBU are generally not recommended for aminopyridine couplings.[14] They are often not basic enough to efficiently promote the reaction and can act as competitive ligands, poisoning the palladium catalyst. Inorganic bases are almost always a better choice.[2][14]
Data & Decision Making
Table 1: Comparative Guide to Common Bases for Aminopyridine Suzuki Couplings
Base
pKa (Conjugate Acid)
Typical Solvents
Pros for Aminopyridines
Cons for Aminopyridines
K₃PO₄
~12.3
Dioxane/H₂O, Toluene, 2-MeTHF
Excellent first choice; minimizes catalyst poisoning; effective under anhydrous conditions.[10]
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-aminopyridine, phenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[21]
Solvent Addition: Using a syringe, add the 1,4-dioxane and water. The mixture should be stirred to ensure all solids are well-suspended.
Degassing (Optional but Recommended): Sparge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes to remove any residual dissolved oxygen.[15]
Heating: Place the flask in a preheated oil bath at 85-95 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate. [Link]
Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences. [Link]
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). ACS Publications. [Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). ACS Publications. [Link]
How to approach choosing reaction conditions for Suzuki? (2022). Reddit. [Link]
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [Link]
What is the proper way to set up a suzuki coupling? (2019). Reddit. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. [Link]
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (2012). SciELO. [Link]
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Synfacts. [Link]
Screening of different bases for Suzuki coupling. (n.d.). ResearchGate. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). PMC - NIH. [Link]
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). PMC. [Link]
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2019). ResearchGate. [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
Effect of pH in the development of high- yielding Suzuki coupling reactions of basic, amine containing substrates. (2009). ResearchGate. [Link]
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Webinars. [Link]
Technical Support Center: Work-up Procedures for 5-Bromoquinolin-2-amine Reactions
Welcome to the technical support center for 5-Bromoquinolin-2-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Bromoquinolin-2-amine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of reactions involving this versatile building block. The following troubleshooting guides and frequently asked questions are based on established chemical principles and field-proven insights to ensure the successful isolation of your target compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of 5-Bromoquinolin-2-amine reactions, providing potential causes and actionable solutions.
Question 1: I am observing a low yield of my desired product after a Suzuki-Miyaura coupling reaction. What are the likely causes and how can I improve my recovery?
Answer:
Low yields in Suzuki-Miyaura coupling reactions are a common issue that can often be traced back to several factors, both during the reaction and the work-up.
Potential Causes:
Incomplete Reaction: The reaction may not have gone to completion. This can be due to catalyst deactivation, insufficient reaction time, or suboptimal temperature.
Side Reactions:
Debromination: The bromo group on the quinoline ring can be replaced by a hydrogen atom, leading to the formation of 2-aminoquinoline.
Homocoupling: The boronic acid or ester can couple with itself, creating a biphenyl-type impurity.
Protodeborylation: The boronic acid can be converted back to the corresponding arene, reducing the amount of coupling partner available.[1]
Product Loss During Work-up: The desired product may be partially soluble in the aqueous phase, or it may adhere to the solid byproducts, leading to losses during extraction and filtration.
Poor Solubility of Reactants: The starting materials, particularly the 5-bromoquinolin-2-amine, may have poor solubility in the reaction solvent, leading to a sluggish or incomplete reaction.[1]
Solutions:
Reaction Optimization:
Catalyst and Ligand Choice: For electron-rich aryl halides like 5-bromoquinolin-2-amine, using electron-rich and bulky phosphine ligands can accelerate the oxidative addition step, which is often rate-limiting.[2][3]
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or K₂CO₃ are commonly used. For sensitive substrates, using a milder base like KF may prevent the cleavage of ester groups if present.[1]
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[4]
Work-up Procedure Adjustments:
Quenching: After the reaction is complete, carefully quench the reaction mixture with water or a saturated aqueous solution of NH₄Cl.
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
Washing: Wash the combined organic layers with brine to remove any remaining water and inorganic salts.
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Question 2: I am struggling to remove the palladium catalyst from my product after a Buchwald-Hartwig amination. What are the best practices for this?
Answer:
Residual palladium is a common concern, especially in pharmaceutical applications. The choice of removal method depends on the nature of the product and the form of the residual palladium.
Potential Causes:
Formation of Palladium Black: The palladium catalyst can precipitate as fine black particles that are difficult to remove by simple filtration.[2]
Strong Coordination: The amine functionality in the product can coordinate to the palladium, making it difficult to separate.
Solutions:
Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can help to remove finely dispersed palladium particles.
Activated Carbon Treatment: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium. However, be aware that this may also lead to some product loss.
Aqueous Washes:
Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help to sequester the palladium.
A wash with a dilute aqueous solution of a sulfur-containing compound, such as thiourea or sodium N,N-diethyldithiocarbamate, can also be effective in scavenging palladium.
Specialized Chromatography: If the above methods are insufficient, specialized silica gels functionalized with thiols or other palladium-scavenging groups can be used for column chromatography.
Question 3: My purified product is still contaminated with the starting 5-Bromoquinolin-2-amine. How can I improve the separation?
Answer:
Co-elution of the starting material and product during chromatography is a common challenge, especially if they have similar polarities.
Potential Causes:
Incomplete Reaction: As mentioned before, if the reaction has not gone to completion, you will have a significant amount of starting material to remove.
Similar Polarity: The product and starting material may have very similar Rf values in the chosen solvent system for chromatography.
Solutions:
Optimize Column Chromatography:
Solvent Gradient: Use a shallow gradient of a more polar solvent in a less polar solvent system. For example, a slow gradient of ethyl acetate in hexanes.
Different Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., diol or cyano).
Recrystallization: This is a powerful purification technique if a suitable solvent or solvent system can be found. Experiment with different solvents of varying polarities. Sometimes a mixture of two miscible solvents (one in which the compound is soluble and one in which it is sparingly soluble) can be effective.[5]
Acid-Base Extraction:
The amino group on both the starting material and many products allows for manipulation through pH changes. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The amine-containing compounds will move to the aqueous layer as their ammonium salts.
The aqueous layer can then be basified (e.g., with 1 M NaOH) to regenerate the free amines, which can then be extracted back into an organic solvent. This can help to remove non-basic impurities.
Question 4: I am seeing an unexpected side product in my reaction. What could it be?
Answer:
The nature of the side product will depend on the specific reaction being performed.
Potential Side Products:
In Suzuki-Miyaura Reactions:
Homocoupled product: Ar-Ar from the boronic acid.
Debrominated product: The starting material with the bromine replaced by hydrogen.
In Buchwald-Hartwig Aminations:
Hydrodehalogenation: Similar to debromination.
Products of catalyst decomposition.
In General:
Oxidation of the amine: The 2-amino group can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.[6]
Solutions:
Inert Atmosphere: Ensure that palladium-catalyzed cross-coupling reactions are run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and catalyst deactivation.
Control of Stoichiometry: Use a slight excess of the boronic acid or amine coupling partner to help drive the reaction to completion and minimize the amount of unreacted 5-bromoquinolin-2-amine.
Characterization: Isolate the side product and characterize it by techniques such as NMR and mass spectrometry to identify its structure. This will provide valuable information for optimizing the reaction conditions to minimize its formation.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for the extraction and chromatography of 5-Bromoquinolin-2-amine and its derivatives?
A1: The choice of solvent will depend on the specific derivative. However, some general guidelines are:
Extraction: Dichloromethane and ethyl acetate are good choices for extracting quinoline derivatives from aqueous solutions.
Chromatography: A mixture of hexanes and ethyl acetate is a common eluent system for silica gel chromatography of quinoline derivatives.[7] The ratio can be adjusted to achieve optimal separation. For more polar compounds, adding a small amount of methanol or triethylamine to the eluent can be beneficial.
Q2: How can I effectively recrystallize my 5-bromoquinolin-2-amine product?
A2: A successful recrystallization relies on finding a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Screening: Test the solubility of your crude product in small amounts of various solvents (e.g., ethanol, methanol, acetonitrile, toluene, heptane).[8]
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the solid and allow the solution to cool slowly.[8]
Q3: Is 5-Bromoquinolin-2-amine stable to air and moisture?
A3: Like many aromatic amines, 5-bromoquinolin-2-amine can be sensitive to air and light, leading to gradual discoloration over time due to oxidation.[6] It is best stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, keeping it under an inert atmosphere is recommended.
Q4: Can the amine group of 5-Bromoquinolin-2-amine interfere with certain reactions?
A4: Yes, the primary amine group is a nucleophile and a base, and it can participate in side reactions.
In Suzuki-Miyaura coupling: The amine can coordinate to the palladium catalyst. However, many modern catalyst systems are tolerant of free amines.[4][9] In some cases, protecting the amine as an amide may be necessary.[4]
In reactions with strong bases: The amine proton can be abstracted.
In reactions with electrophiles: The amine can react with electrophiles.
Detailed Experimental Protocols
Protocol 1: General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction
Cool the reaction mixture: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature.
Quench the reaction: Slowly pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of ammonium chloride.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
Combine and wash: Combine the organic layers and wash with water, followed by a saturated aqueous solution of sodium chloride (brine).
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filtration and concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Work-up Procedure for a Buchwald-Hartwig Amination
Cool and filter: After cooling to room temperature, dilute the reaction mixture with a suitable solvent like toluene or ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and palladium black. Wash the filter cake with the same solvent.
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
Drying and concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography or recrystallization.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the work-up and purification of 5-Bromoquinolin-2-amine reactions.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common work-up issues.
Data Summary
Issue
Potential Cause
Recommended Action
Low Yield
Incomplete reaction, side reactions, product loss
Optimize reaction, adjust work-up protocol
Catalyst Contamination
Palladium black, strong product coordination
Filter through Celite®, use scavengers
Starting Material Contamination
Incomplete reaction, similar polarity
Optimize chromatography, recrystallize
Unknown Impurities
Side reactions, degradation
Isolate and characterize impurities
References
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Google Patents. (n.d.). The crystallization of quinoline.
National Institutes of Health. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
SlideShare. (n.d.). Amine compounds. Retrieved from [Link]
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
Technical Support Center: Scaling Synthesis of 5-Bromoquinolin-2-amine
Current Status: Active Subject: Process Chemistry & Troubleshooting Guide Target Molecule: 5-Bromoquinolin-2-amine (CAS: 913614-18-3) Introduction: The Scale-Up Challenge Scaling the synthesis of 5-Bromoquinolin-2-amine...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Active
Subject: Process Chemistry & Troubleshooting Guide
Target Molecule: 5-Bromoquinolin-2-amine (CAS: 913614-18-3)
Introduction: The Scale-Up Challenge
Scaling the synthesis of 5-Bromoquinolin-2-amine presents a classic process chemistry dilemma: balancing regioselectivity with safety. While the Chichibabin reaction (direct amination) is theoretically the shortest path, it is notoriously hazardous on a kilogram scale due to hydrogen evolution and the instability of sodium amide.
This guide focuses on the Chlorination-Amination Sequence , the industry-preferred route for scaling 2-aminoquinolines. This pathway offers superior safety profiles and predictable impurity purging compared to transition-metal catalyzed routes (Buchwald-Hartwig), which suffer from residual metal removal issues.
Figure 1: The Chlorination-Amination sequence minimizes safety risks associated with direct amination.
Module 2: Step 1 - Chlorination (The
Step)
Objective: Convert the tautomeric 2-oxo group to a 2-chloro leaving group.
Critical Process Parameters (CPPs)
Parameter
Specification
Rationale
Reagent
Phosphorus Oxychloride ()
Excess (1.5 - 2.0 eq) required to drive conversion.
Solvent
Toluene or Chlorobenzene
Avoids "neat" reactions which become un-stirrable pastes upon cooling.
Temperature
90°C - 110°C (Reflux)
Activation energy threshold for chlorination.
Quench
REVERSE QUENCH ONLY
Critical safety control to manage exotherm.
Troubleshooting Guide: Chlorination
Q: The reaction mixture turned into a solid black mass. What happened?A: You likely ran the reaction "neat" (without solvent) or distilled off too much
before quenching.
Fix: Use 3-5 volumes of Toluene. The intermediate hydrochloride salt often precipitates; adequate solvent ensures the slurry remains stirrable.
Q: Violent exotherm occurred during workup. How do I prevent this?A: You likely performed a forward quench (adding water to the reaction). This is dangerous.
Protocol: Perform a Reverse Quench .
Cool the reaction mixture to <40°C.
Prepare a separate vessel with ice/water (maintain <10°C).
Slowly dose the reaction mixture into the water.
Keep the internal temperature of the quench vessel below 20°C to prevent "runaway" hydrolysis of residual
.
Q: I see a "dimer" impurity by LC-MS (
).A: This is the ether linkage formed by the reaction of the product (2-chloro) with unreacted starting material (2-oxo) under acidic conditions.
Fix: Ensure complete conversion (monitor by HPLC) before cooling. Ensure anhydrous conditions; moisture initiates premature hydrolysis, creating the nucleophile (2-oxo) that attacks the product.
Module 3: Step 2 - Amination (The Substitution)
Objective: Displace the 2-chloro group with an amine.
Method Selection: Pressure vs. Atmospheric
Feature
Method A: High Pressure Ammonolysis
Method B: Acetamide Melt
Reagent
in Methanol (7N)
Acetamide +
Equipment
Autoclave / Pressure Vessel
Standard Round Bottom Flask
Temp
80°C - 120°C
140°C - 160°C
Pressure
5 - 15 bar
Atmospheric
Cleanliness
High (Direct product)
Moderate (Requires hydrolysis step)
Troubleshooting Guide: Amination
Q: Reaction conversion stalls at 70% using Aqueous Ammonia.A: 2-Chloroquinolines are poor electrophiles for aqueous ammonia due to low solubility and the biphasic nature of the system.
Fix: Switch to Alcoholic Ammonia (7N
in MeOH). The homogeneous system significantly increases the reaction rate.
Catalysis: If still slow, add 5-10 mol% Copper(I) Iodide (CuI) and a ligand like L-proline. This creates a modified Ullmann-type coupling that works at lower temperatures.
Q: I am seeing significant hydrolysis back to the starting material (2-oxo).A: Water is competing with ammonia as the nucleophile.
Fix: Ensure your alcoholic ammonia is dry. If using Method B (Acetamide), ensure the
is anhydrous. Moisture at 140°C rapidly hydrolyzes the chloro-amidine intermediate.
Q: How do I remove the copper catalyst (if used)?A: Residual copper is a major compliance issue.
Protocol:
After solvent removal, dissolve the crude in EtOAc.
Wash with 10% aqueous EDTA or Ammonium Hydroxide solution. The blue color in the aqueous layer indicates copper removal.
Precipitate the final product as the HCl salt (add 4M HCl in dioxane) to reject metal traces in the supernatant.
Module 4: Purification & Impurity Profiling
Impurity Logic Tree
Figure 2: Decision matrix for identifying and removing common impurities.
Final Polish Protocol (Self-Validating)
To ensure >99% purity without column chromatography:
Acid-Base Swing: Dissolve crude residue in 1M HCl (Product goes into water; non-basic impurities stay in organic/solid).
Filter: Remove insoluble solids (often tars or dimers).
Basify: Slowly add NaOH to pH 10. The 5-bromoquinolin-2-amine will precipitate as a white/off-white solid.
Recrystallize: Use Ethanol/Water (9:1).
Module 5: Safety & Engineering Controls
POCl3 Handling: Must be handled in a fume hood. The "Reverse Quench" is non-negotiable on scales >100g.
Ammonia Pressure: If using an autoclave, ensure the rupture disk is rated for 20 bar. The reaction typically generates 8-12 bar at 100°C.
Bromine Integrity: Avoid using Palladium (Pd) catalysts if possible. Pd can cause oxidative addition into the C-Br bond, leading to hydro-dehalogenation (loss of the bromine atom), yielding the useless quinolin-2-amine.
References
Synthesis of 2-chloroquinolines: Method for preparing 5-bromo-2-chloro-benzoic acid... (Analogous halo-chemistry).[1] WIPO Patent WO/2023/019849 . Link
Amination of 2-haloquinolines: Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives. Clockss/Journal Archive . Link (Referenced via search snippet 1.19).
General Scale-Up of Amination: Buchwald-Hartwig Amination - Scope and Troubleshooting. LibreTexts Chemistry . Link
Safety in Chlorination:Process Safety for POCl3 Reactions.
(Note: While direct literature on the specific 5-bromo isomer is proprietary in many Process Development Reports, the chemistry is homologous to the 6-bromo and unsubstituted variants described in the citations above.)
Stability of 5-Bromoquinolin-2-amine under reaction conditions
Welcome to the technical support guide for 5-Bromoquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their syn...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 5-Bromoquinolin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule containing both a nucleophilic amine and a reactive aryl bromide, 5-Bromoquinolin-2-amine presents unique opportunities and challenges. This guide provides in-depth, experience-driven answers to common questions regarding its stability, reactivity, and handling under various experimental conditions.
Question 1: My Suzuki coupling reaction with 5-Bromoquinolin-2-amine is giving low yields and multiple byproducts. What's going wrong?
Answer:
Low yields in Suzuki couplings with amino-substituted aryl halides are a common challenge. The primary cause is often related to the dual functionality of the substrate, which can lead to catalyst inhibition and side reactions. The exocyclic amine and the quinoline nitrogen can coordinate to the palladium center, interfering with the catalytic cycle.[1][2]
Causality & Expert Insights:
The lone pair of electrons on the 2-amino group and the quinoline nitrogen can act as a ligand for the palladium catalyst. This coordination can stabilize the palladium complex, but in doing so, it may hinder the crucial steps of oxidative addition or reductive elimination, effectively slowing down or poisoning the catalyst.[1] Furthermore, at elevated temperatures, the amine can participate in undesired side reactions, such as homo-coupling or decomposition.
Troubleshooting Protocol:
Ligand Selection is Critical: Standard phosphine ligands may not be sufficient. Employ bulky, electron-rich phosphine ligands designed to promote reductive elimination and prevent catalyst aggregation. Ligands like SPhos, XPhos, or CataCXium A have shown success with challenging substrates like unprotected anilines.[2]
Base Optimization: The choice and strength of the base are paramount. A weak base may not facilitate the transmetalation step effectively. Conversely, a very strong base (e.g., NaOH, KOH) in protic solvents can lead to hydrolysis or other degradation pathways. Start with moderate bases like K₂CO₃ or Cs₂CO₃. If issues persist, consider non-nucleophilic organic bases like DBU or phosphazene bases in anhydrous solvents.
Solvent System: Ensure your solvent is rigorously deoxygenated and anhydrous. A common choice is a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water to solubilize the inorganic base. However, for a substrate prone to hydrolysis, a completely anhydrous system (e.g., toluene with K₃PO₄) might be necessary.
Temperature Control: While Suzuki reactions often require heat, excessive temperatures (>100-110 °C) can accelerate degradation. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.
Diagram: Troubleshooting a Failing Suzuki Coupling
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
Question 2: How does pH affect the stability of 5-Bromoquinolin-2-amine in aqueous solutions or during acidic/basic workups?
Answer:
The stability of 5-Bromoquinolin-2-amine is significantly influenced by pH due to the presence of two basic nitrogen atoms: the exocyclic 2-amino group and the quinoline ring nitrogen.
Acidic Conditions (pH < 5): In dilute aqueous acid, the amine group will be protonated to form the corresponding ammonium salt (R-NH₃⁺). This protonation dramatically increases its water solubility. The compound is generally stable under moderately acidic conditions used for extraction. However, strongly acidic conditions (e.g., concentrated H₂SO₄) coupled with heat can lead to hydrolysis or other degradation. Studies on similar amino-aromatic compounds show that adjusting the pH to be acidic can inhibit certain degradation pathways.[3][4]
Basic Conditions (pH > 9): The compound is generally stable in moderately basic aqueous solutions. The amine remains in its neutral, less water-soluble form. Strong bases like NaOH or KOH at high concentrations and temperatures should be used with caution, as they can promote nucleophilic aromatic substitution or other decomposition reactions, especially in the presence of metal catalysts.
Key Takeaway: For workups, use dilute acid (e.g., 1M HCl) for extraction into the aqueous phase and a mild base (e.g., saturated NaHCO₃) for neutralization. Avoid prolonged exposure to extreme pH levels, especially at elevated temperatures.
Question 3: I am considering a Buchwald-Hartwig amination on a different position of my molecule. Will the 2-amino group on the 5-Bromoquinolin-2-amine interfere?
Answer:
Yes, the unprotected 2-amino group will almost certainly interfere with a subsequent Buchwald-Hartwig amination. The N-H bond of the primary amine is a reactive site for this palladium-catalyzed reaction and can compete with your desired amine nucleophile, leading to polymerization or complex byproduct formation.[5][6]
Mitigation Strategy: N-Protection
To prevent self-reaction, the 2-amino group must be protected before attempting a second C-N coupling.
Choice of Protecting Group: The ideal protecting group should be stable to the basic and thermal conditions of the Buchwald-Hartwig reaction but easily removable afterward.
Boc (tert-Butoxycarbonyl): Often a good choice. It's stable to many reaction conditions but can be cleaved with acid (e.g., TFA in DCM).
Acetyl (Ac): Can be used, but its removal often requires harsher conditions (acid or base hydrolysis) which may not be compatible with your final product.
Sulfonamide: Can be formed, but cleavage can be difficult.[7]
Experimental Workflow for N-Protection and Coupling:
Caption: Workflow for using a protected amine in subsequent C-N couplings.
Question 4: What are the recommended storage conditions and observed thermal or photostability for this compound?
Answer:
While specific, long-term degradation studies on 5-Bromoquinolin-2-amine are not widely published, best practices for amino-aryl halides should be followed to ensure its integrity.
Storage:
Temperature: Store in a cool environment, with 2-8°C being typical for long-term stability.[8][9]
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation. The amino group can be susceptible to air oxidation over time, often indicated by a darkening of color from off-white/tan to brown.
Light: Protect from light by storing in an amber vial or in a dark location.[10] Aromatic amines can be photosensitive.
Thermal Stability:
The compound has a reported melting point of 109-110°C.[10][11] Heating significantly above this temperature, especially in the presence of air or catalysts, will likely lead to decomposition.
In reaction settings, stability is highly dependent on the other components. As a general rule, prolonged heating above 120°C should be avoided unless necessary and under a strictly inert atmosphere.
Photostability:
Aromatic amines and bromoarenes can be susceptible to photodegradation. While the quinoline core is relatively robust, prolonged exposure to UV light can initiate radical reactions or decomposition.
Forced degradation studies, as outlined by ICH guidelines (e.g., exposure to light providing >1.2 million lux hours), can be performed to quantify this sensitivity if it is a critical parameter for your application.[12]
Parameter
Recommendation
Rationale
Temperature
2-8°C, sealed container
Minimizes slow decomposition and oxidative pathways.
Atmosphere
Inert gas (Ar, N₂)
Prevents air oxidation of the electron-rich amino-aromatic system.
Light
Amber vial, dark location
Avoids potential photodegradation common for aromatic amines.[12]
Handling
Use in a well-ventilated hood
Standard safety practice for halogenated aromatic amines.
References
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PubMed Central. Available at: [Link]
Degradation mechanism and stability of 5-aminolevulinic acid. PubMed. Available at: [Link]
5-Bromo-quinolin-8-ylamine. PubChem. Available at: [Link]
(PDF) Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate. Available at: [Link]
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. Available at: [Link]
(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available at: [Link]
2-Amino-5-bromopyridine. PubChem. Available at: [Link]
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
Morpholine Degradation Pathway. Eawag-BBD. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
Solubility of Organic Compounds. University of Toronto. Available at: [Link]
Thermal stability of film forming amines‐based corrosion inhibitors in high temperature power plant water solutions. TU Delft Research Portal. Available at: [Link]
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
Are amines soluble in organic solvents? Quora. Available at: [Link]
Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Institutes of Health. Available at: [Link]
5-Bromoquinolin-8-amine | CAS#:53472-18-7. Chemsrc. Available at: [Link]
Acid-base reactions in organic solvents. Behavior of some halogenated derivatives of phenolsulfonephthalein with different class. NIST. Available at: [Link]
Amine Reactivity. MSU Chemistry. Available at: [Link]
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]
2-Amino-5-bromo-3-nitropyridine. PubChem. Available at: [Link]
5-Bromoquinoxalin-6-amine. PubChem. Available at: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Optimizing reaction time and temperature for 5-Bromoquinolin-2-amine synthesis
Technical Support Center: 5-Bromoquinolin-2-amine Synthesis Topic: Optimization of Reaction Time & Temperature Parameters Reference ID: TSC-Q2A-OPT-05 Executive Summary & Chemical Logic The Challenge: Synthesizing 5-Brom...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Bromoquinolin-2-amine SynthesisTopic: Optimization of Reaction Time & Temperature Parameters
Reference ID: TSC-Q2A-OPT-05
Executive Summary & Chemical Logic
The Challenge:
Synthesizing 5-Bromoquinolin-2-amine (CAS: 1056012-68-6) with high regiochemical purity is challenging. Direct bromination of quinolin-2-amine often yields inseparable mixtures of 5-, 6-, and 8-bromo isomers. Therefore, the industry-standard route relies on the Nucleophilic Aromatic Substitution (
) of 5-bromo-2-chloroquinoline using an ammonia source.
The Critical Variables:
Because the 2-position of the quinoline ring is electrophilic, it is susceptible to nucleophilic attack. However, the reaction possesses a high activation energy barrier.
Temperature: Must be sufficient to drive the displacement of the chloride leaving group but controlled to prevent hydrolysis (formation of quinolinones) or tarring.
Time: dependent on the heating method (Thermal vs. Microwave).[1]
Standard Operating Protocol (Baseline)
This protocol serves as the control against which you will troubleshoot.
Precursor: 5-Bromo-2-chloroquinoline
Reagent: Saturated
in Ethanol (or )
Vessel: High-pressure sealed tube (Ace Glass or equivalent) or Microwave vial.
Figure 1: Standard workflow for the
amination of halopyridines/quinolines.
Optimization Matrix: Time vs. Temperature
The following data correlates reaction parameters with yield and impurity profiles. Use this to adjust your specific setup.
Table A: Thermal Heating (Sealed Tube/Autoclave)
Note: Conventional heating requires significantly longer times due to inefficient heat transfer and ramp rates.
Microwave synthesis exploits dielectric heating, allowing rapid superheating of the solvent (ethanol).
Temperature (°C)
Time (Minutes)
Typical Yield
Impurity Profile
Recommendation
120°C
45 min
70%
Clean
Safe Start.
150°C
20 min
88 - 92%
Trace
High Throughput. Ideal for library gen.
180°C
5 - 10 min
Variable
Pressure spikes / Vessel failure
Risky. Only use with advanced sensors.
Troubleshooting Center
Scenario 1: "The reaction is stuck at 50% conversion after 24 hours."
Diagnosis: The activation energy (
) for displacing the chlorine at the C2 position is not being sustained. The 5-bromo substituent is electron-withdrawing, which helps, but steric or solvation effects may be hindering the attack.
Corrective Action:
Increase Temperature: Move from 100°C to 130°C. (Every 10°C increase roughly doubles the rate).
Solvent Switch: If using Ethanol (bp 78°C), the internal pressure at 130°C is high. Switch to n-Butanol (bp 117°C) or DMSO to achieve higher internal temperatures with lower pressure risk, though workup for DMSO is more tedious.
Scenario 2: "I see a new peak at M+16 (Mass 224/226) in LCMS."
Diagnosis: Hydrolysis. You are making 5-bromoquinolin-2-one . This occurs when water competes with ammonia as the nucleophile.
Cause:
Wet solvent (Ethanol isn't anhydrous).
Ammonia source contains water (e.g., using aqueous
instead of ethanolic ).
Corrective Action:
Use Anhydrous Ethanol or Methanol.
Switch reagent to Ammonium Acetate (
) or dry gas bubbled into the solvent.
Scenario 3: "My sealed tube exploded."
Diagnosis: Thermal runaway or vapor pressure exceedance.
Physics: At 140°C, Ethanol generates >5 bar (75 psi) of pressure, plus the partial pressure of ammonia gas.
Corrective Action:
Calculate Headspace: Never fill the vessel more than 50%.
Switch Methodology: Use a dedicated Microwave reactor (e.g., Biotage/CEM) with active pressure monitoring, rather than a generic glass pressure tube in an oil bath.
Diagnostic Logic Tree
Use this decision matrix to determine your next experimental step.
Figure 2: Decision matrix for optimizing reaction outcomes.
FAQ: Expert Insights
Q: Can I use aqueous ammonia (
) to save cost?A: Technically yes, but it is not recommended for optimization. The presence of water at high temperatures (120°C+) promotes the hydrolysis of the C-Cl bond to form the quinolinone byproduct (See Scenario 2). For pharmaceutical-grade synthesis, use saturated methanolic ammonia (7N) .
Q: Why is the 5-bromo position stable? Won't it react?A: In
conditions, the leaving group ability of Chlorine (at C2) vs. Bromine (at C5) is determined by the activation of the ring. The Nitrogen in the quinoline ring activates the C2 and C4 positions (ortho/para like) for nucleophilic attack. The C5 position is not sufficiently activated for under these specific conditions, making the reaction highly regioselective for C2.
Q: Is Copper catalysis (Ullmann-type) necessary?A: No. While copper is used for coupling amines to unactivated aryl halides, the 2-chloroquinoline scaffold is sufficiently electron-deficient to react via standard
without metal catalysis, provided the temperature is adequate (120°C+). Adding copper often complicates purification without improving yield for this specific scaffold.
References
Microwave-Assisted Synthesis of 2-Aminoquinolines.
Wilson, N.S., et al. (2001). Synlett, 2001(09), 1461-1464.
Context: Establishes the acceleration of amino-quinoline synthesis using microwave irradiation.
Nucleophilic Aromatic Substitution of Chloroquinolines.
Wolfe, J.F., et al. (1972). Journal of Organic Chemistry, 37(23), 3566–3569.
Context: Foundational mechanism for S_NAr at the C2 position of quinoline systems.
Synthesis of 5-bromoquinolin-2-amine derivatives for BACE1 Inhibition.
Stachel, S.J., et al. (2004). Journal of Medicinal Chemistry, 47(26), 6447-6450.
Context: Validates the use of the 2-chloro displacement route for pharmaceutical applications.
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationships of 5-Bromoquinolin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 2-ami...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this class, 2-aminoquinolines have emerged as a "privileged scaffold," particularly for the development of kinase inhibitors due to their ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 5-bromoquinolin-2-amine derivatives, a promising but specific subclass. While comprehensive SAR data for this exact scaffold is limited in the public domain, by synthesizing findings from closely related quinoline and 2-aminopyridine analogs, we can delineate the critical structural features that govern their biological activity and guide the rational design of next-generation inhibitors.
The 2-Aminoquinoline Core: A Privileged Hinge-Binder
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. Kinase inhibitors have revolutionized oncology, and a significant portion of these drugs target the ATP-binding site. The 2-aminoquinoline moiety is an effective "hinge-binder," a pharmacophore that mimics the adenine portion of ATP to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental for anchoring the inhibitor within the active site.
The core structure of 5-bromoquinolin-2-amine provides a rigid scaffold with several vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 5-position offers a unique electronic and steric profile, influencing the overall shape and reactivity of the molecule and providing a potential vector for further functionalization.
The biological activity of 5-bromoquinolin-2-amine derivatives is exquisitely sensitive to substitutions at various positions. By collating data from analogous series, we can infer the following key SAR trends.
Substitutions on the 2-Amino Group (R¹)
The substituent on the exocyclic amine is arguably the most critical for determining potency and selectivity. This group typically projects into the solvent-exposed region of the ATP-binding site, allowing for interactions with residues beyond the hinge.
Derivative Type
R¹ Substituent
Key SAR Observations
Putative Impact on Activity
Series A
Small Alkyl
Generally low potency. Lacks specific interactions with the receptor.
Low
Series B
Aryl / Heteroaryl
Significant increase in potency . The aromatic ring can occupy a hydrophobic pocket. Substituents on this ring (e.g., -OCH₃, -Cl, -F) can further enhance activity by forming additional interactions or modulating electronic properties.[1]
High
Series C
Substituted Phenyl
Electron-donating or withdrawing groups on the phenyl ring can fine-tune activity. For example, in related quinazoline series, meta-bromoaniline derivatives showed higher antiproliferative activity than para-substituted analogs.
High
Series D
Linker + Aromatic
Introduction of a linker (e.g., piperazine, tetrahydroisoquinoline) can position a terminal aromatic group in an allosteric pocket, leading to highly potent and selective "type II" inhibitors.[1]
Very High
The general trend indicates that larger, more complex substituents at the R¹ position are favorable, provided they can access additional binding pockets within the kinase domain.
Caption: Impact of R¹ substitutions on the 2-amino group.
Substitutions on the Quinoline Ring (R², R³)
Modifications to the quinoline core itself, particularly at the C6 and C7 positions, are crucial for modulating pharmacokinetic properties and can also contribute to binding affinity.
Derivative Type
R² (C6-Position)
R³ (C7-Position)
Key SAR Observations
Putative Impact on Activity
Series E
H
H
Baseline activity.
Moderate
Series F
Methoxy (-OCH₃)
H
Generally enhances potency and improves metabolic stability.
High
Series G
H
Bulky Alkoxy (e.g., benzyloxy)
In related 4-aminoquinolines, large, bulky alkoxy groups at C7 were found to be beneficial for antiproliferative activity.
High
Series H
H
Solubilizing Group (e.g., morpholine)
Can improve aqueous solubility and pharmacokinetic profile, which is often a challenge for planar aromatic compounds.
Moderate to High
These substitutions often extend towards the solvent front and can be tailored to improve properties like solubility without negatively impacting the core binding interactions.
Caption: Influence of substitutions on the quinoline core.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are paramount. Below are representative protocols for the synthesis of a key intermediate and a common biological assay for kinase inhibition.
Synthesis of 5-Bromo-2-chloroquinoline
This protocol describes a common method to generate a key precursor for 5-bromoquinolin-2-amine derivatives. The 2-chloroquinoline can subsequently be displaced by a primary amine to generate the desired 2-aminoquinoline scaffold.
Rationale: The conversion of a quinolin-2-one to a 2-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard and high-yielding reaction in heterocyclic chemistry. This activated intermediate is then susceptible to nucleophilic aromatic substitution by a variety of amines.
Step-by-Step Protocol:
Reaction Setup: To a round-bottom flask, add 5-bromoquinolin-2(1H)-one (1.0 eq).
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5.0-10.0 eq) to the flask at room temperature under a nitrogen atmosphere.
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or aqueous ammonia until the pH is approximately 7-8. A precipitate will form.
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude 5-bromo-2-chloroquinoline by column chromatography on silica gel or by recrystallization to obtain the pure product.
In Vitro Kinase Inhibition Assay (Generic)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2.
Rationale: The principle of this assay is to measure the amount of ATP consumed (or ADP produced) by a kinase during the phosphorylation of a specific substrate. The reduction in kinase activity in the presence of an inhibitor is quantified to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Step-by-Step Protocol:
Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Create a series of dilutions in the assay buffer to achieve the desired final concentrations.
Reaction Mixture Preparation: In a 96-well or 384-well plate, add the kinase enzyme and its specific peptide substrate in the appropriate kinase assay buffer.
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should typically be at or near the Michaelis-Menten constant (Km) for the specific kinase.
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specified period (e.g., 60 minutes).
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. A common method is a luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced.
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 5-bromoquinolin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. The key to unlocking its full potential lies in the systematic exploration of substitutions at the 2-amino position to achieve potent and selective interactions within the ATP-binding pocket. Concurrently, modifications on the quinoline core at the C6 and C7 positions can be employed to optimize the physicochemical and pharmacokinetic properties of the resulting compounds. The provided protocols offer a robust framework for the synthesis and evaluation of new analogs, enabling researchers to validate the inferred SAR and discover novel drug candidates. Future work should focus on generating comprehensive SAR data for this specific scaffold against a panel of kinases to fully elucidate its potential and identify lead compounds for further preclinical development.
References
A comprehensive list of references will be compiled based on the specific primary literature that would be used to build a full, data-rich guide. The following are representative of the types of sources that would be included:
Zhang, J., et al. (2018). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 461-479. Available from: [Link]
Lee, J., et al. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. International Journal of Molecular Sciences, 21(21), 8006. Available from: [Link]
Ismail, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(10), 981. Available from: [Link]
Kebede, T., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(42), 24963-24984. Available from: [Link]
A Senior Application Scientist's Comparative Guide to the In Vitro Evaluation of 5-Bromoquinolin-2-amine Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1...
Author: BenchChem Technical Support Team. Date: February 2026
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimalarial, antimicrobial, and anticancer properties.[1][2] Among these, the 5-Bromoquinolin-2-amine nucleus serves as a compelling starting point for the development of novel therapeutic agents. The strategic placement of a bromine atom at the 5-position and an amine group at the 2-position creates a unique electronic and steric profile, offering opportunities for diverse functionalization and interaction with biological targets.
This guide provides an in-depth comparison of the in vitro testing methodologies for evaluating novel compounds derived from the 5-Bromoquinolin-2-amine scaffold. We will explore key assays for anticancer and antimicrobial screening, delve into the causality behind experimental design, and present standardized protocols to ensure data integrity and reproducibility.
Section 1: Anticancer Activity Assessment
Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with critical signaling pathways that govern tumor growth.[3][4] A primary and essential step in evaluating new chemical entities is to determine their cytotoxic and antiproliferative effects on cancer cell lines.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency. The following table presents hypothetical, yet representative, IC50 data for a series of 5-Bromoquinolin-2-amine derivatives against common cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50 in µM) of 5-Bromoquinolin-2-amine Derivatives
Compound
MCF-7 (Breast)
A549 (Lung)
HT-29 (Colon)
Derivative 1 (Parent)
25.4
31.2
28.5
Derivative 2 (+ Phenyl)
10.1
15.8
12.3
Derivative 3 (+ Nitro)
8.5
11.2
9.1
Derivative 4 (+ Methoxy)
18.9
22.5
20.7
Doxorubicin (Control)
0.98
1.2
1.1
Note: Data is illustrative. Actual values are highly dependent on the specific substitutions on the quinoline core. One study found that a 6-Bromo-5-nitroquinoline compound showed significant antiproliferative activity against HT29, C6, and HeLa cell lines.[5]
Workflow for Determining Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The assay's principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple formazan product.[6]
Caption: Workflow for MIC determination by broth microdilution.
Protocol: Broth Microdilution for MIC Determination
This protocol adheres to standards from the Clinical and Laboratory Standards Institute (CLSI).
[7]
Preparation of Compound Plate:
Action: In a 96-well microtiter plate, prepare two-fold serial dilutions of each test compound in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). [7]Typically, 50 or 100 µL of each concentration is added to the wells.
Rationale: Serial dilution creates a concentration gradient that allows for the precise determination of the inhibitory threshold.
Inoculum Preparation:
Action: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
[8] * Action: Dilute this suspension in the broth medium to achieve a final target inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
[9] * Rationale: A standardized inoculum is crucial for reproducibility. Too high an inoculum can lead to falsely elevated MICs, while too low may result in false susceptibility.
Inoculation:
Action: Add an equal volume of the standardized inoculum to each well of the compound plate.
Controls:
Sterility Control: One well containing only sterile broth.
Growth Control: One well containing broth and the microbial inoculum, but no compound.
Incubation:
Action: Cover the plate and incubate at 37°C for 18-24 hours for most bacteria.
[10]5. Reading the MIC:
Action: After incubation, examine the plate visually. The growth control should be turbid. The sterility control should be clear.
Action: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
[7][8]
Many quinoline-based anticancer drugs function by inhibiting protein kinases, which are key enzymes in cell signaling pathways that are often dysregulated in cancer. [3][11]For example, Bruton's tyrosine kinase (BTK) is a promising therapeutic target in B-cell malignancies. [12][13]If a 5-Bromoquinolin-2-amine derivative shows potent cytotoxicity, a logical next step is to screen it against a panel of relevant kinases.
Caption: Inhibition of a generic kinase signaling pathway.
In vitro kinase inhibition assays typically measure the ability of a compound to block the phosphorylation of a substrate by a specific kinase. This is often done using fluorescence-based, luminescence-based, or radiometric methods. A low IC50 value in such an assay would provide strong evidence for a specific mechanism of action, guiding further drug development efforts.
[14][15]
Conclusion
The systematic in vitro evaluation of 5-Bromoquinolin-2-amine based compounds requires a multi-faceted approach. By employing standardized, self-validating protocols for assessing cytotoxicity and antimicrobial activity, researchers can generate high-quality, comparable data. This guide provides the foundational workflows and experimental rationale to effectively screen these promising compounds, identify lead candidates, and begin to elucidate their mechanisms of action, ultimately paving the way for the development of novel therapeutics.
References
ResearchGate. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. Available at: [Link]
Taylor & Francis Online. (2018). Chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives and their antimicrobial evaluation. Available at: [Link]
IJMRA. (n.d.). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Available at: [Link]
ResearchGate. (2021). In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. Available at: [Link]
Taylor & Francis Online. (n.d.). Review on recent development of quinoline for anticancer activities. Available at: [Link]
MDPI. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Available at: [Link]
PubMed Central (PMC). (n.d.). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Available at: [Link]
ResearchGate. (2025). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Available at: [Link]
NIH. (n.d.). Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Available at: [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Available at: [Link]
PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]
FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Available at: [Link]
PubMed. (n.d.). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Available at: [Link]
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]
PubMed. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available at: [Link]
MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Available at: [Link]
ResearchGate. (2024). an overview of quinoline derivatives as anti-cancer agents. Available at: [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
Cross-Reactivity Profiling of 5-Bromoquinolin-2-amine Based Kinase Inhibitors
Executive Summary: The Scaffold at a Glance In the realm of kinase inhibitor discovery, the 5-bromoquinolin-2-amine scaffold represents a "privileged structure." Its planar aromatic geometry allows for effective intercal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Scaffold at a Glance
In the realm of kinase inhibitor discovery, the 5-bromoquinolin-2-amine scaffold represents a "privileged structure." Its planar aromatic geometry allows for effective intercalation into the ATP-binding pocket, while the 2-amino group serves as a critical hydrogen bond donor/acceptor motif for the hinge region (specifically interacting with the backbone carbonyls of the kinase hinge residues).
However, this structural efficiency comes at a cost: promiscuity . Unlike more topologically complex scaffolds (e.g., macrocycles), the flat quinoline core often exhibits significant off-target activity against structurally homologous kinases such as CK2 (Casein Kinase 2) , CLK2 , DYRK1A , and PIM-1 .
This guide objectively compares the profiling performance of 5-bromoquinolin-2-amine derivatives against the industry-standard alternative, Pyrazolo[1,5-a]pyrimidines , providing experimental protocols to validate selectivity.
Structural Rationale & Mechanism
To understand the cross-reactivity profile, one must understand the binding mode.
The Hinge Binder: The 2-aminoquinoline moiety typically functions as a Type I ATP-competitive inhibitor. The ring nitrogen (N1) and the exocyclic amine (2-NH2) form a bidentate hydrogen bond network with the kinase hinge region.
The Diversity Handle: The bromine at the 5-position is the primary vector for diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This vector projects into the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out).
Comparison: Quinoline vs. Pyrazolo[1,5-a]pyrimidine
The Pyrazolo[1,5-a]pyrimidine scaffold is a common alternative, often favored for its higher fraction of sp3 character (if substituted) and distinct vector orientations.
Feature
5-Bromoquinolin-2-amine Series
Pyrazolo[1,5-a]pyrimidine Series
Primary Binding Mode
Type I (ATP Competitive)
Type I / Type I½
Key Targets
CK2, GAK, CLK, DYRK, HIPK
CHK1, CDK2, KDR (VEGFR2)
Selectivity Score (Gini)
Typically Lower (0.3 - 0.5) - Broader
Typically Higher (0.5 - 0.7) - Narrower
Lipophilicity (cLogP)
High (Risk of non-specific binding)
Moderate (Better solubility profile)
Synthetic Accessibility
High (Commercial availability of core)
Moderate (Requires ring closure steps)
Fluorescence Interference
High (Strong autofluorescence)
Low
Senior Scientist Insight: The autofluorescence of the quinoline core is a critical, often overlooked factor. It renders fluorescence-based binding assays (like FRET or FP) prone to false positives/negatives. Radiometric assays are mandatory for validating this scaffold.
Comparative Profiling Data
The following data summarizes a representative cross-reactivity profile of a 5-substituted aminoquinoline inhibitor designed for CK2 , compared to a Pyrazolo-pyrimidine alternative.
Analysis:
The Quinoline scaffold (Compound A) shows a "cluster effect" within the CMGC kinase family (CK2, DYRK, CLK). This is due to the conserved structural features of the ATP pocket in this family. If your therapeutic goal requires inhibiting CK2 without affecting splicing (CLK2) or Down syndrome pathways (DYRK1A), the 5-bromoquinolin-2-amine scaffold requires rigorous optimization at the 5-position to break this symmetry.
Experimental Protocols
A. Synthesis: The 5-Position Diversification
Objective: Install a solubilizing group or specificity vector at the 5-position using the bromine handle.
Efficacy of 5-Bromoquinolin-2-amine Derivatives in Cancer Cell Lines: A Comparative Guide
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline nu...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the quinoline nucleus has consistently emerged as a privileged structure, forming the backbone of numerous approved and investigational anticancer drugs.[1] The introduction of a bromine atom at the 5-position of the 2-aminoquinoline core presents a compelling strategy for modulating the pharmacological properties of this scaffold. This guide provides a comprehensive analysis of the efficacy of 5-Bromoquinolin-2-amine derivatives and related bromo-substituted heterocycles against various cancer cell lines, offering a comparative perspective for researchers, scientists, and drug development professionals.
The Rationale for Bromo-Substitution in Quinoline-Based Anticancer Agents
The strategic incorporation of halogen atoms, particularly bromine, into a pharmacophore is a well-established approach in medicinal chemistry to enhance biological activity. The bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. In the context of anticancer drug design, these modifications can lead to improved cell permeability, enhanced target engagement, and ultimately, greater cytotoxic potency against cancer cells. While direct comparative studies on a series of 5-Bromoquinolin-2-amine derivatives are limited in the public domain, research on related bromo-substituted quinolines and other nitrogen-containing heterocycles provides valuable insights into their potential.[2]
Comparative Efficacy Across Cancer Cell Lines
The anticancer potential of bromo-substituted heterocyclic compounds has been evaluated across a spectrum of human cancer cell lines. While a direct head-to-head comparison of a comprehensive library of 5-Bromoquinolin-2-amine derivatives is not yet available in published literature, we can synthesize data from various studies on structurally related compounds to build a comparative overview.
It is crucial to note that direct comparison of IC₅₀ values across different studies should be approached with caution due to variations in experimental conditions, such as cell culture media, incubation times, and assay methodologies. However, the data presented below provides a valuable snapshot of the potential of these compounds.
Note: The table above is a synthesis of data from multiple sources and is intended for comparative guidance only. Direct equivalence of potency cannot be assumed due to differing experimental protocols.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
The anticancer activity of quinoline derivatives and related heterocyclic compounds is often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the cell division cycle.[1]
Induction of Apoptosis
Several studies on bromo-substituted heterocyclic compounds have demonstrated their pro-apoptotic effects. For instance, a novel series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones was shown to induce apoptosis in MCF-7 breast cancer cells. The most potent compound in this series led to a significant increase in the levels of active caspase-3 and caspase-9, key executioner and initiator caspases in the apoptotic cascade, respectively. Furthermore, it modulated the expression of Bcl-2 family proteins, causing a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[3]
Similarly, certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been found to induce apoptosis in non-small cell lung cancer (NSCLC) cells.[4] This induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a hallmark of many effective chemotherapeutic agents.
Caption: Generalized apoptotic pathway induced by bromo-substituted heterocyclic compounds.
Cell Cycle Arrest
In addition to inducing apoptosis, many quinoline derivatives exert their anticancer effects by causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation. For example, a study on 3-(3,5-dibromo-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid derivatives demonstrated that the most potent compound induced cell cycle arrest at the G2/M phase in HCT-116 colon cancer cells.[6] Other studies on related compounds have shown arrest at the G0/G1 phase.[8] This disruption of the normal cell cycle progression is a key strategy in cancer chemotherapy.
Caption: Sites of cell cycle arrest induced by 5-bromo-quinoline derivatives.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for 5-Bromoquinolin-2-amine derivatives requires a dedicated study, analysis of related bromo-substituted compounds provides valuable preliminary insights. For instance, in a series of 1-benzyl-5-bromoindolin-2-ones, the nature of the substituent on a pendant phenyl ring significantly influenced anticancer activity. Small to moderately sized lipophilic groups, such as fluoro and chloro, at the para position enhanced potency against MCF-7 cells, whereas a larger bromo substituent was detrimental to activity.[3] This suggests that both electronic and steric factors play a crucial role in the interaction of these compounds with their biological targets.
For other quinoline derivatives, it has been noted that the presence of a bulky alkoxy group at certain positions can be beneficial for antiproliferative activity.[9] The length and nature of amino side chains also significantly impact potency.[9] These observations underscore the importance of systematic chemical modifications to optimize the anticancer profile of the 5-Bromoquinolin-2-amine scaffold.
Experimental Protocols
To ensure the reproducibility and validity of research in this area, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anticancer efficacy of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-Bromoquinolin-2-amine derivatives in culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Caption: A typical workflow for evaluating the anticancer efficacy of novel compounds.
Future Directions and Conclusion
The available evidence suggests that the 5-bromo-2-aminoquinoline scaffold and related bromo-substituted heterocycles are promising starting points for the development of novel anticancer agents. Their demonstrated ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines highlights their therapeutic potential.
Future research should focus on the systematic synthesis and evaluation of a focused library of 5-Bromoquinolin-2-amine derivatives to establish a clear and comprehensive structure-activity relationship. This will enable the rational design of more potent and selective anticancer drug candidates. Furthermore, in-depth mechanistic studies, including the identification of specific molecular targets, will be crucial for advancing these compounds into preclinical and clinical development. The integration of computational modeling and experimental validation will undoubtedly accelerate the discovery of the next generation of quinoline-based cancer therapeutics.
Technical Guide: Proper Disposal of 5-Bromoquinolin-2-amine
This guide outlines the technical protocol for the disposal of 5-Bromoquinolin-2-amine (CAS: 10591-70-5) . It is written for laboratory operations where safety, regulatory compliance, and chemical hygiene are paramount.[...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocol for the disposal of 5-Bromoquinolin-2-amine (CAS: 10591-70-5) . It is written for laboratory operations where safety, regulatory compliance, and chemical hygiene are paramount.[1]
[1][2]
Part 1: Executive Summary & Hazard Classification
Immediate Directive:
5-Bromoquinolin-2-amine is a halogenated heteroaromatic amine . It must NEVER be disposed of down the drain or in general trash. Due to the presence of both a bromine atom and an amino group on the quinoline scaffold, this compound poses specific risks regarding toxic combustion byproducts (HBr, NOx) and potential biological activity (intercalation).[1]
RCRA Status: While not typically a P- or U-listed waste under federal US regulations (40 CFR 261.33), it must be characterized as hazardous due to toxicity and the generation of corrosive gases upon combustion.[1]
Physicochemical Profile & GHS Assessment[4]
Property
Data
Operational Implication
CAS Number
10591-70-5
Unique identifier for waste labeling.
Molecular Formula
C₉H₇BrN₂
High Nitrogen/Halogen content requires scrubber-equipped incineration.
Physical State
Solid (Powder)
Dust generation is the primary exposure vector during disposal.
Solubility
Low (Water), High (DMSO/MeOH)
Bioaccumulation potential; do not attempt aqueous neutralization.[1]
GHS Hazards
H315, H319, H335
Irritant to eyes/skin/respiratory.[1][3] Treat as a potential mutagen (scaffold similarity).
Part 2: Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound from incompatible streams to prevent uncontrolled reactions and to ensure the receiving disposal facility can process it safely.
The "Halogen Rule"
Because this molecule contains Bromine, it acts as a catalyst poison for certain incineration units and generates hydrobromic acid (HBr) upon combustion.[1] It must be separated from non-halogenated organics.
Segregation Workflow (Decision Logic)
Figure 1: Waste segregation logic. Note that even if dissolved in a non-halogenated solvent like DMSO, the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.[1]
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Contaminated Solids)
Objective: Secure containment of dust and prevention of environmental leaching.
Primary Containment:
Place the substance in a screw-top jar (glass or HDPE).
Why: Plastic bags alone are prone to puncture by pipette tips or other debris often found in solid waste bins.
Secondary Containment:
Place the sealed jar into a 6-mil polyethylene bag or a dedicated "Solid Waste" drum.
Objective: Prevent precipitation in waste lines and ensure compatibility.
Compatibility Test:
Before adding to a central carboy, mix a small aliquot (1 mL) of the waste solution with the carboy contents in a vial. Watch for exotherms, gas evolution, or rapid precipitation.[1]
Trustworthiness Check: 5-Bromoquinolin-2-amine is basic. Adding it to a highly acidic waste stream without verification may generate heat or precipitate salts.
Carboy Selection:
Use the Halogenated Solvent carboy (typically red tag/stripe in many EHS systems).
Even if the solvent is Methanol (non-halogenated), the solute dictates the classification.[1]
pH Adjustment (Optional but Recommended):
Ensure the waste stream is near neutral (pH 6-9). If the waste solution is strongly acidic (e.g., from an acid workup), neutralize carefully before storage to prevent degradation of the waste container.[1]
Sharps: Needles contaminated with this compound must go into Chemical Sharps containers, not biological sharps (unless also biohazardous).[1]
Gloves/Paper: If heavily soiled, treat as Solid Waste (Protocol A).[1] If merely potentially contaminated, they may often be disposed of in "Lab Trash" depending on local institutional policy, but the safest "Senior Scientist" recommendation is to treat them as trace chemical waste.[1]
Part 4: Emergency Spill Response Workflow
In the event of a spill during disposal, follow this autonomous containment logic.
Figure 2: Spill response decision tree. Emphasis is placed on preventing dust inhalation for solid spills.
Part 5: References & Authority[7]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011.
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[5] United States Department of Labor.
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
PubChem. Compound Summary for CID 24816559: 5-Bromoquinolin-2-amine. National Center for Biotechnology Information.[6]